Product packaging for Isoxazole-4-carbonitrile(Cat. No.:CAS No. 68776-58-9)

Isoxazole-4-carbonitrile

Cat. No.: B1315924
CAS No.: 68776-58-9
M. Wt: 94.07 g/mol
InChI Key: ONJYXAHBSGPICV-UHFFFAOYSA-N
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Description

Significance and Research Trajectory of Isoxazole (B147169) Core Structures in Chemical Sciences

The isoxazole nucleus is a cornerstone in the development of numerous pharmaceuticals, natural products, and agrochemicals. nih.gov Its presence in a wide range of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, has spurred extensive research into its synthesis and modification. rsc.orgrsc.org The weak nitrogen-oxygen bond within the isoxazole ring also allows for ring cleavage reactions, providing a pathway to synthesize other complex molecules. nih.gov The adaptability of the isoxazole scaffold has led to its use in creating a multitude of derivatives, with research focusing on enhancing their pharmacological properties. nih.govrsc.org

Evolution of Isoxazole-4-carbonitrile as a Subject of Academic Inquiry

Within the broader family of isoxazole compounds, this compound has emerged as a particularly interesting subject of academic and industrial research. The introduction of a nitrile group at the 4-position of the isoxazole ring provides a unique chemical handle for further functionalization and introduces specific electronic characteristics to the molecule. This has led to the exploration of this compound derivatives in various research domains, from materials science to medicinal chemistry.

Early investigations into isoxazole chemistry laid the groundwork for the synthesis of more complex derivatives. Over time, the focus has shifted towards developing more efficient and environmentally friendly synthetic methods, such as multicomponent reactions and green chemistry approaches, to produce isoxazole-4-carbonitriles. d-nb.inforesearchgate.netnih.gov These advancements have facilitated the creation of libraries of novel this compound derivatives for screening and evaluation in various applications.

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound, strictly adhering to its synthesis, chemical properties, and applications in academic research. The objective is to present a thorough and scientifically accurate account of the current state of knowledge regarding this specific molecule and its derivatives, based on published research findings. The discussion will be confined to the core topics outlined, avoiding any deviation into clinical dosage, administration, or safety profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2N2O B1315924 Isoxazole-4-carbonitrile CAS No. 68776-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O/c5-1-4-2-6-7-3-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJYXAHBSGPICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575300
Record name 1,2-Oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68776-58-9
Record name 1,2-Oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Isoxazole 4 Carbonitrile and Its Derivatives

Classical and Contemporary Approaches to Isoxazole (B147169) Ring Formation

The construction of the isoxazole nucleus is predominantly achieved through two major pathways: the reaction of hydroxylamine (B1172632) with a three-carbon component and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne. researchgate.netnanobioletters.com These classical methods have been refined over decades and are now complemented by contemporary strategies that often employ novel catalysts, green solvents, and multicomponent reaction designs to improve efficiency, selectivity, and environmental compatibility. nih.govacs.org

The [3+2] cycloaddition reaction between a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, like an alkyne or alkene, is one of the most direct and widely utilized methods for synthesizing the isoxazole ring system. scispace.comwikipedia.org This reaction is valued for its high degree of regioselectivity and stereospecificity, making it a powerful tool in organic synthesis. wikipedia.org

The cycloaddition of nitrile oxides with alkynes provides a direct route to isoxazoles, while their reaction with alkenes yields isoxazolines, which can be subsequently oxidized to isoxazoles. wikipedia.orgijpcbs.com Nitrile oxides are typically unstable and are generated in situ from precursors like aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation). nih.govnih.gov

For instance, 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles have been synthesized from nitrile oxides generated through the catalytic oxidation of aldoximes. ijpcbs.com Similarly, the reaction of in situ generated nitrile oxides with acrylonitrile (B1666552) has been shown to produce 3-(p-tolyl)-4,5-dihydroisoxazole-5-carbonitrile. tandfonline.com The cycloaddition is generally regioselective, affording 3,5-disubstituted isoxazoles from terminal alkynes. scispace.com Although thermal cycloadditions can sometimes result in low yields, the development of metal-free and catalyzed procedures has significantly improved the efficiency and scope of this transformation. scispace.comrsc.org

Table 1: Examples of Nitrile Oxide Cycloaddition for Isoxazole Synthesis

Nitrile Oxide Precursor Dipolarophile Product Type Reference
Aromatic Aldoximes 3-(4-Methoxyphenyl)propiolonitrile 3,5-Disubstituted Isoxazole-4-carbonitrile ijpcbs.com
p-Toluyl Aldoxime Acrylonitrile 3,5-Disubstituted Isoxazoline-5-carbonitrile tandfonline.com
Benzaldoxime Phenylacetylene 3,5-Disubstituted Isoxazole scispace.com

The Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction is a powerful strategy for constructing fused bicyclic and polycyclic systems containing an isoxazole or isoxazoline (B3343090) ring. nih.govmdpi.com In this approach, the nitrile oxide and the dipolarophile (an alkene or alkyne) are part of the same molecule, leading to a highly efficient ring-forming cascade. mdpi.com

This method is particularly valuable for creating complex, functionalized heterocyclic systems with a high degree of stereocontrol. acs.org The generation of the nitrile oxide from precursors such as nitroalkanes or aldoximes initiates the cyclization. nih.gov For example, INOC has been employed to synthesize isoxazole-fused iminosugars from N-alkynyl iminosugar C-nitromethyl glycosides. acs.org The dehydration of primary nitro compounds is a common method for generating the transient nitrile oxide for the INOC reaction. nih.gov The versatility of this method allows for the synthesis of a wide range of fused isoxazoles that are important for medicinal chemistry. mdpi.commdpi.com

In the quest for greener and more sustainable chemical processes, Deep Eutectic Solvents (DES) have emerged as promising alternatives to traditional volatile organic solvents. nih.govacs.org DES are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea (B33335) or glycerol (B35011) and potassium carbonate, which form a liquid with a lower melting point than the individual components. nih.govacs.org They are often biodegradable, non-toxic, low-cost, and can be reusable. nih.gov

DES have been successfully used as both the solvent and catalytic medium for the synthesis of isoxazole derivatives via multicomponent reactions (MCRs). d-nb.inforesearchgate.net For example, a one-pot synthesis of 5-amino-isoxazole-4-carbonitriles was achieved by reacting various aldehydes, malononitrile (B47326), and hydroxylamine hydrochloride in a glycerol/potassium carbonate DES. nih.govd-nb.info This approach offers high efficiency, mild reaction conditions, short reaction times, and good to excellent yields, aligning with the principles of green chemistry. acs.orgd-nb.info The use of DES has been shown to be essential in some cases, with reactions not proceeding in their absence. acs.org

Table 2: Synthesis of 5-Amino-3-aryl-isoxazole-4-carbonitriles in DES

Aldehyde Component (Ar-CHO) Solvent System Time (min) Yield (%) Reference
Benzaldehyde Glycerol/K₂CO₃ 30 92 d-nb.info
4-Chlorobenzaldehyde Glycerol/K₂CO₃ 20 94 d-nb.info
4-Methylbenzaldehyde Glycerol/K₂CO₃ 40 88 d-nb.info

A classical and fundamentally important route to isoxazoles involves the condensation reaction of hydroxylamine with a compound containing a three-carbon backbone, typically a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.netnanobioletters.com The versatility of this method allows for the synthesis of a wide range of substituted isoxazoles by varying the three-carbon component.

For the synthesis of isoxazole-4-carbonitriles, a suitable three-carbon precursor bearing a cyano group is required. Multicomponent reactions exemplify this strategy effectively. An efficient, one-pot synthesis of 5-amino-isoxazole-4-carbonitriles involves the reaction of an aldehyde, malononitrile (which provides the C4-carbonitrile and C5-amine), and hydroxylamine hydrochloride. nih.govd-nb.info This domino reaction proceeds under various conditions, including catalysis by L-valine or the use of green solvents like Deep Eutectic Solvents, to afford highly functionalized isoxazoles in good to excellent yields. d-nb.infoias.ac.in

The cycloisomerization of α,β-acetylenic oximes represents a modern and atom-economical approach to substituted isoxazoles. thieme-connect.comthieme-connect.com This reaction typically proceeds in the presence of a metal catalyst, which activates the alkyne for nucleophilic attack by the oxime oxygen. organic-chemistry.org Gold(III) chloride (AuCl₃) has been shown to be a particularly effective catalyst for this transformation, promoting the cyclization under mild conditions to give isoxazoles in good to excellent yields. thieme-connect.comorganic-chemistry.orgresearchgate.net

This methodology is highly versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by simply changing the substitution pattern on the starting α,β-acetylenic oxime. thieme-connect.comorganic-chemistry.org The required oxime precursors are readily prepared from the corresponding α,β-acetylenic ketones or aldehydes and hydroxylammonium chloride. thieme-connect.com The reaction avoids harsh reagents and demonstrates good functional group tolerance, making it a valuable tool in organic synthesis. organic-chemistry.org

Palladium-Catalyzed Four-Component Coupling Reactions

Palladium-catalyzed multicomponent reactions represent a powerful strategy for the one-pot synthesis of highly substituted isoxazole derivatives. A notable four-component coupling reaction involves a terminal alkyne, hydroxylamine, carbon monoxide (CO), and an aryl iodide, which proceeds at room temperature and under ambient CO pressure. organic-chemistry.orgorganic-chemistry.org This method is regioselective, with the substituent from the terminal alkyne typically ending up at the 5-position of the isoxazole ring, while the aryl group from the aryl iodide is introduced at the 3-position. organic-chemistry.org

The reaction mechanism is believed to involve a sequential carbonylative Sonogashira coupling followed by cyclization. organic-chemistry.org Dichloromethane (B109758) (DMF) has been found to be a more effective solvent than tetrahydrofuran (B95107) (THF) for the formation of the isoxazole ring in this process. organic-chemistry.org

Isoxazole-Azirine-Isoxazole/Oxazole (B20620) Isomerization Pathways

The isomerization of isoxazoles, often proceeding through a transient azirine intermediate, is a significant transformation pathway that can lead to the formation of other heterocyclic structures like oxazoles or rearranged isoxazoles. nanobioletters.comucd.ieresearchgate.net This process can be initiated by photolysis, thermolysis, or catalysis. researchgate.net

The general photochemical mechanism involves the homolytic cleavage of the isoxazole's weak N–O bond upon irradiation, leading to a vinylnitrene diradical. ucd.ieaip.org This intermediate can rapidly collapse to form a highly strained 2H-azirine. aip.org The 2H-azirine can then undergo cleavage of the C-C single bond to produce a nitrile ylide, which subsequently cyclizes to form an oxazole. aip.org Theoretical studies suggest that this photoisomerization can proceed through several pathways, including a direct path, an internal cyclization-isomerization path, and a ring contraction-ring expansion path involving the azirine intermediate. nih.gov

Catalytically, the isomerization can be controlled to selectively yield different products. For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles under mild conditions (acetonitrile, 50°C) allows for the isolation of the transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. nanobioletters.comnih.govacs.org These isolated azirines serve as a branching point:

Isoxazole Rearrangement: Under further Fe(II) catalysis in dioxane at 105°C, the azirines isomerize to form isoxazole-4-carboxylic acid derivatives in a domino isoxazole-isoxazole isomerization. nanobioletters.comnih.govacs.org

Oxazole Formation: In the absence of a catalyst, thermolysis of the azirines (e.g., in o-dichlorobenzene at 170°C) leads quantitatively to oxazole derivatives. nanobioletters.comnih.govacs.org

This controlled isomerization acts as a reactivity switch, enabling the synthesis of either isoxazole or oxazole derivatives from a common precursor. researchgate.netnih.govdntb.gov.ua

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isoxazoles, focusing on the reduction of hazardous waste and energy consumption.

Solvent-Free and Environmentally Benign Reaction Conditions

A significant focus in green synthetic chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives or the elimination of solvents altogether. arkat-usa.org For the synthesis of isoxazole derivatives, including 5-amino-isoxazole-4-carbonitriles, several eco-friendly media have been successfully employed.

One prominent approach is the use of deep eutectic solvents (DES), such as a mixture of potassium carbonate (K2CO3) and glycerol. d-nb.infonih.govresearchgate.net This medium has been used for the multicomponent reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes to afford 5-amino-isoxazole-4-carbonitriles in good yields (70-94%) at room temperature. d-nb.infonih.gov This method is noted for being efficient, mild, and economical. d-nb.inforesearchgate.netnih.gov

Water, as a non-toxic and readily available solvent, is another key medium for green isoxazole synthesis. rsc.org An effective procedure has been developed for the cycloaddition of nitrile oxides with alkynes in water, using Oxone as an environmentally friendly oxidant. lookchem.com Natural acid catalysts in aqueous media, such as lemon juice or tomato fruit extract, have also been utilized for multicomponent reactions to produce isoxazolone derivatives, offering a biodegradable and cost-effective method. arkat-usa.orgresearchgate.net Furthermore, solvent-free reactions, sometimes catalyzed by solid supports like ZSM-5, have been shown to be highly efficient, providing excellent yields of isoxazole derivatives. nanobioletters.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comzenodo.orgrsc.org This technique has been successfully applied to the synthesis of various isoxazole derivatives. zenodo.orgrsc.org

For example, the synthesis of 3,5-disubstituted isoxazoles has been achieved through microwave irradiation of reaction mixtures, significantly reducing reaction times from hours to minutes. mdpi.comrsc.org In one-pot, three-component syntheses of isoxazole-linked pyranopyrimidinone conjugates, microwave irradiation resulted in excellent yields (91-97%) in a fraction of the time required by conventional heating (which gave moderate yields of 58-69%). nih.govresearchgate.net

Derivatization and Functionalization Strategies of this compound

The this compound scaffold is a versatile platform for further chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Synthesis of 5-Amino-Isoxazole-4-carbonitrile Derivatives via Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. researchgate.net This strategy is particularly effective for the synthesis of 5-amino-isoxazole-4-carbonitrile derivatives. researchgate.net

A common and efficient MCR for this purpose involves the one-pot reaction of an aldehyde, malononitrile, and hydroxylamine hydrochloride. d-nb.infonih.govresearchgate.net This reaction proceeds under various conditions, often employing green chemistry principles. For instance, using a deep eutectic solvent system of K2CO3/glycerol at room temperature provides the target compounds in high yields (70-94%) with short reaction times (20-120 minutes). d-nb.infonih.gov The reaction is believed to proceed via one of two possible mechanisms, either starting with the condensation of the aldehyde and malononitrile or the formation of an oxime from the aldehyde and hydroxylamine, followed by subsequent cyclization steps. researchgate.net

The versatility of this MCR allows for the use of a wide range of aryl and heteroaryl aldehydes, leading to a library of diversely substituted 5-amino-isoxazole-4-carbonitriles. d-nb.infonih.govresearchgate.net These derivatives are valuable as they possess multiple functional groups (amino, nitrile, and a variable aryl substituent) that are suitable for further synthetic transformations. d-nb.infonih.gov

The table below summarizes the findings for the synthesis of various 5-amino-3-aryl-isoxazole-4-carbonitrile derivatives using a green multicomponent approach.

EntryAldehyde (ArCHO)Reaction Time (min)Yield (%)Reference
14-Chlorobenzaldehyde2094 d-nb.info, nih.gov
24-Methylbenzaldehyde5088 d-nb.info, nih.gov
34-Hydroxybenzaldehyde12070 d-nb.info, nih.gov
44-Nitrobenzaldehyde2592 d-nb.info, nih.gov
52-Chlorobenzaldehyde3090 d-nb.info, nih.gov
6Benzaldehyde4585 d-nb.info, nih.gov
74-Methoxybenzaldehyde6080 d-nb.info, nih.gov
82-Naphthaldehyde4086 d-nb.info, nih.gov
92-Furanaldehyde3589 d-nb.info, nih.gov

Coupling Reactions for Carboxamide and Carbohydrazide (B1668358) Derivatives

The conversion of isoxazole-4-carboxylic acids into their corresponding carboxamide and carbohydrazide derivatives is a crucial step in the synthesis of many biologically active molecules. These reactions typically involve the activation of the carboxylic acid moiety followed by nucleophilic attack by an amine or hydrazine (B178648).

Carboxamide Synthesis: A prevalent method for synthesizing isoxazole-4-carboxamide derivatives involves direct coupling between an isoxazole-4-carboxylic acid and an appropriate aniline (B41778) or amine derivative. nih.gov This transformation is commonly facilitated by peptide coupling agents. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used as activating agents, often in the presence of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). nih.govnanobioletters.commdpi.com The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond. nih.govresearchgate.net These reactions are typically carried out in aprotic solvents like dichloromethane (DCM) under an inert atmosphere. nih.govmdpi.com

For example, a series of 5-methyl-3-phenyl-isoxazole-4-carboxamide derivatives were synthesized by reacting 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid with various aniline derivatives using EDCI and DMAP in DCM. nih.gov The reaction yields were found to be moderate to good, ranging from 59% to 67.5%. nih.gov

Table 1: Synthesis of Isoxazole-4-Carboxamide Derivatives via EDCI/DMAP Coupling nih.gov

Reactant 1 (Carboxylic Acid) Reactant 2 (Aniline Derivative) Coupling Agents Solvent Yield (%)
5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid Aniline EDCI, DMAP DCM 62.0
5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid 3-(Trifluoromethyl)aniline EDCI, DMAP DCM 59.0

Carbohydrazide Synthesis: Isoxazole-4-carbohydrazide derivatives are key intermediates for the synthesis of other heterocyclic systems. mdpi.com Their synthesis is generally achieved through the hydrazinolysis of an isoxazole-4-carboxylic acid ester. kuey.net This involves reacting the ester with hydrazine hydrate, often in an alcoholic solvent like ethanol (B145695) under reflux conditions.

A new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide was synthesized starting from the corresponding carbohydrazide. mdpi.com The initial 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide was obtained and subsequently reacted with various carbonyl compounds to yield the final products with good yields (63–81%). mdpi.com The interaction between hydrazine and the carbonyl group of the isoxazole ester leads to the formation of the carbohydrazide derivative. kuey.net

Substitution Pattern Influence on Synthetic Efficiency

The efficiency of synthetic routes to this compound and its derivatives is significantly influenced by the substitution pattern on the isoxazole ring and the reacting precursors. The electronic and steric nature of substituents can affect reaction rates and product yields.

In multicomponent reactions used to synthesize 5-amino-isoxazole-4-carbonitriles from aldehydes, malononitrile, and hydroxylamine hydrochloride, the nature of the aldehyde substituent plays a key role. nih.gov A study employing a green deep eutectic solvent (glycerol/K2CO3) showed that various aryl and heteroaryl aldehydes could be used, affording the desired products in good to excellent yields (70–94%). nih.gov The reaction times varied from 20 to 120 minutes, suggesting an influence of the aldehyde's reactivity. nih.gov Generally, basic catalysts appear to be more effective than acidic ones in this type of synthesis. d-nb.info

In the synthesis of 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide, the reaction of 2-cyano-N-(4-sulfamoylphenyl)acetamide with various hydroximoyl chlorides (bearing different substituents on the aryl ring) proceeded in high yields. nanobioletters.com This was true for hydroximoyl chlorides containing both electron-withdrawing and electron-releasing substituents, indicating the robustness of this particular synthetic method to electronic variations. nanobioletters.com

The photochemical rearrangement of trisubstituted isoxazoles to ketenimines is also highly dependent on the substitution pattern. A subtle difference in the placement of substituents on isomeric isoxazoles was found to have a profound effect on the reaction outcome, leading to either oxazoles or the desired ketenimines. acs.org This highlights how the substituent arrangement can dictate the feasibility of a particular synthetic transformation. acs.org

Table 2: Influence of Aldehyde Substituent on the Synthesis of 5-amino-isoxazole-4-carbonitriles nih.gov

Aldehyde Product Yield (%) Reaction Time (min)
Benzaldehyde 92 20
4-Chlorobenzaldehyde 94 20
4-Methylbenzaldehyde 90 30
4-Methoxybenzaldehyde 88 30

Stereoselective and Regioselective Synthesis Considerations

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex isoxazole derivatives, as the biological activity can be highly dependent on the specific isomer formed.

Regioselectivity: The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a classic and powerful method for constructing the isoxazole ring. However, this reaction can lead to mixtures of regioisomers. The regiochemical outcome is influenced by steric and electronic factors of the reactants, as well as the reaction conditions. mdpi.com Typically, the reaction of nitrile oxides with terminal alkynes regioselectively forms 3,5-disubstituted isoxazoles. mdpi.com

Synthesizing isoxazoles with a 3,4-substitution pattern can be challenging under conventional conditions. mdpi.com However, specific strategies have been developed to control the regiochemistry. For instance, intramolecular nitrile oxide cycloaddition (INOC) can enforce a specific regiochemical outcome by "locking" the reacting moieties in place. mdpi.com Another approach involves the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride, where varying the reaction conditions and substrate structure allows for the regioselective synthesis of 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles. rsc.org The use of specific catalysts, such as copper(I), in the reaction between in situ generated nitrile oxides and terminal acetylenes can also yield 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org

The reaction between nitrile oxides and captodative olefins or methyl crotonate derivatives has been shown to be highly regioselective, leading to 5-substituted amino-isoxazoles or 4-substituted methoxycarbonyl-isoxazoles, respectively. researchgate.net

Stereoselectivity: Stereoselective synthesis is crucial when creating chiral isoxazole derivatives. An efficient method for the stereoselective synthesis of isoxazoline/isoxazole-fused iminosugar derivatives utilizes intramolecular nitrile oxide cycloaddition (INOC) as the key step. nih.govacs.org In this approach, N-alkenyl iminosugar C-nitromethyl glycosides yield isoxazoline-fused systems with a high degree of stereoselectivity, while N-alkynyl precursors provide the corresponding isoxazole-fused tricyclic iminosugars. nih.gov

Palladium-catalyzed carboetherification reactions of N-butenylhydroxylamines represent another strategy for the stereoselective construction of substituted isoxazolidines. nih.gov This method can provide access to isoxazolidine (B1194047) stereoisomers that are complementary to those obtained from traditional nitrone cycloaddition reactions, offering a different strategic approach to stereocontrol. nih.gov

Spectroscopic and Structural Characterization Techniques in Isoxazole 4 Carbonitrile Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of isoxazole-4-carbonitrile derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and chemical environment of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in the characterization of this compound compounds. ingentaconnect.combenthamdirect.comresearchgate.net The chemical shifts (δ), reported in parts per million (ppm), provide insights into the electronic environment of the nuclei.

In derivatives of 5-amino-3-phenylthis compound, the protons of the amino group (NH₂) typically appear as a singlet around 8.1-8.2 ppm. ijmpronline.com Aromatic protons on the phenyl ring show signals in the range of 7.1-7.8 ppm, with their multiplicity and exact shift dependent on the substitution pattern. ijmpronline.com For instance, in 5-amino-3-(4-tolyl)this compound, the methyl group protons (CH₃) appear as a singlet around 2.241 ppm. ijmpronline.com

¹³C NMR spectra complement the proton data by providing information on the carbon skeleton. The carbon of the nitrile group (C≡N) is typically observed in the range of 114-117 ppm. ijmpronline.comorganicchemistrydata.org Carbons of the isoxazole (B147169) ring and the attached phenyl group resonate at distinct chemical shifts, which are influenced by the substituents present. ijmpronline.comnih.gov For example, in a series of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene) diacetate derivatives, the chemical shifts of the isoxazole ring carbons were found to be sensitive to the electronic effects of the substituents on the phenyl ring. nih.gov

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts for 5-Amino-3-aryl-isoxazole-4-carbonitrile Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
5-Amino-3-phenylthis compound 7.157 (d, 2H, Ar-H), 7.712 (d, 2H, Ar-H), 8.218 (s, 2H, NH₂) 74.85, 114.04, 117.15, 120.08, 126.66, 131.35, 161.18, 167.98
5-Amino-3-(4-hydroxyphenyl)this compound 7.162 (d, 2H, Ar-H), 7.681 (d, 2H, Ar-H), 8.177 (s, 2H, NH₂), 9.915 (s, 1H, OH) 77.12, 114.08, 117.08, 118.45, 124.50, 135.21, 158.95, 166.47
5-Amino-3-(2-hydroxy-3-methoxyphenyl)this compound 2.230 (s, 3H, CH₃), 7.270–7.391 (m, 3H, Ar-H), 8.144 (s, 2H, NH₂), 9.254 (s, 1H, OH) 56.74, 104.58, 115.47, 118.59, 119.71, 123.05, 126.28, 143.74, 146.65, 155.47, 158.05
5-Amino-3-(4-tolyl)this compound 2.241 (s, 3H, CH₃), 7.320 (d, 2H, Ar-H), 7.682 (d, 2H, Ar-H), 8.217 (s, 2H, NH₂) 22.77, 82.07, 114.14, 115.86, 128.93, 130.65, 131.58, 148.85, 162.77

Data sourced from a study on the synthesis of novel 5-aminoisoxazole-4-carbonitriles. ijmpronline.com

Gauge-Invariant Atomic Orbital (GIAO) Calculations for NMR Predictions

To complement experimental NMR data, computational methods such as Gauge-Invariant Atomic Orbital (GIAO) calculations are employed. ingentaconnect.combenthamdirect.comresearchgate.net This theoretical approach, often using Density Functional Theory (DFT), calculates the magnetic shielding tensors of nuclei in a molecule, from which NMR chemical shifts can be predicted. ingentaconnect.combenthamdirect.comresearchgate.netontosight.ai

GIAO calculations provide a powerful tool for assigning complex NMR spectra and for confirming the proposed structures of novel this compound derivatives. ingentaconnect.combenthamdirect.comresearchgate.net By comparing the theoretically predicted chemical shifts with the experimental values, a high degree of confidence in the structural assignment can be achieved. ingentaconnect.combenthamdirect.comresearchgate.net For instance, GIAO calculations have been successfully used to compare the ¹H and ¹³C NMR chemical shifts of 5-aminothis compound (B1330547) with experimental data, providing a deeper understanding of the electronic structure. ingentaconnect.combenthamdirect.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound derivatives, the most characteristic absorption is that of the nitrile (C≡N) group. This functional group typically exhibits a sharp and intense absorption band in the region of 2200-2260 cm⁻¹. urfu.ruspectroscopyonline.com For example, 5-[3-(2,6-Dichlorophenyl)isoxazol-4-yl]-3-phenylisothiazole-4-carbonitrile shows a distinct C≡N stretch at 2220 cm⁻¹. urfu.ru

Other important functional groups also give rise to characteristic IR absorptions. For instance, the N-H stretching vibrations of an amino group (NH₂) in 5-aminoisoxazole derivatives can be observed in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The C=N stretching of the isoxazole ring and C=C stretching of aromatic rings typically appear in the 1500-1650 cm⁻¹ region. vscht.czlibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Characteristic Absorption Range (cm⁻¹) Reference
Nitrile (C≡N) Stretch 2200 - 2260 urfu.ruspectroscopyonline.com
Amino (N-H) Stretch 3300 - 3500 spectroscopyonline.com
Aromatic C=C Stretch 1500 - 1600 libretexts.org
C-H Stretch (Aromatic) 3000 - 3100 libretexts.org
C-H Stretch (Alkyl) 2850 - 3000 libretexts.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of the molecular formula of a compound with a high degree of confidence. nih.gov

For this compound derivatives, HRMS is routinely used to confirm the elemental composition of the synthesized compounds. nih.gov For example, the calculated mass for the protonated molecule [M+H]⁺ of N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide was found to be 369.1356, which was in close agreement with the experimentally observed value of 369.1364. nih.gov Similarly, for 3-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide, the calculated [M+H]⁺ was 373.0955, and the found value was 373.0948. nih.gov These small differences between the calculated and observed masses provide strong evidence for the correct molecular formula.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. ijmpronline.com A close agreement between the experimental and calculated values provides strong evidence for the purity and empirical formula of the synthesized this compound derivative. ijmpronline.com

Table 3: Elemental Analysis Data for Selected 5-Amino-3-aryl-isoxazole-4-carbonitrile Derivatives

Compound Molecular Formula Calculated (%) Found (%)
5-Amino-3-phenylthis compound C₁₀H₇N₃O C: 64.85, H: 3.81, N: 22.68 C: 64.81, H: 3.79, N: 22.72
5-Amino-3-(4-hydroxyphenyl)this compound C₁₀H₇N₃O₂ C: 59.70, H: 3.51, N: 20.89 C: 59.63, H: 3.50, N: 20.96
5-Amino-3-(2-hydroxy-3-methoxyphenyl)this compound C₁₁H₉N₃O₃ C: 57.14, H: 3.92, N: 18.17 C: 57.08, H: 3.90, N: 18.25
5-Amino-3-(4-tolyl)this compound C₁₁H₉N₃O C: 66.32, H: 4.55, N: 21.09 C: 66.27, H: 4.53, N: 21.16
5-Amino-3-(2,4-dichlorophenyl)this compound C₁₀H₅Cl₂N₃O C: 42.27, H: 1.98, N: 16.54 C: 42.20, H: 1.96, N: 16.62

Data sourced from a study on the synthesis of novel 5-aminoisoxazole-4-carbonitriles. ijmpronline.com

X-ray Single Crystal Determination for Absolute Structure Elucidation

For novel this compound derivatives, obtaining a single crystal suitable for X-ray analysis is highly desirable as it provides unambiguous proof of the molecular structure, including the regiochemistry and stereochemistry. mdpi.combeilstein-journals.org For instance, the crystal structure of 3-(4-ethylphenyl)-3H-chromeno[4,3-c]isoxazole-3a(4H)-carbonitrile was determined by single crystal X-ray diffraction, confirming the connectivity of the atoms and the spatial arrangement of the different rings. researchgate.net Similarly, the structures of various other complex heterocyclic systems incorporating the isoxazole moiety have been unequivocally established using this powerful analytical tool. mdpi.comkoreascience.kr

Chromatographic Techniques for Purity Assessment

The assessment of purity is a critical step in the synthesis and characterization of this compound and its derivatives. Chromatographic techniques are fundamental in this regard, offering powerful tools for the separation, identification, and quantification of the target compound and any potential impurities. Methodologies such as Thin-Layer Chromatography (TLC), Column Chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are routinely employed.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an essential and rapid technique for monitoring the progress of reactions leading to isoxazole-4-carbonitriles and for preliminary purity checks of the synthesized products. nih.govjournals.co.za It allows for the qualitative assessment of the presence of starting materials, intermediates, and byproducts.

In the synthesis of various 5-amino-isoxazole-4-carbonitrile derivatives, TLC is performed on silica (B1680970) gel plates (SiO₂ with fluorescent indicator F₂₅₄) and visualized under UV radiation (254 nm). nih.gov A common mobile phase for these compounds is a mixture of chloroform (B151607) and methanol. nih.gov For 3,5-diaryl-isoxazole-4-carbonitriles, the reaction progress is monitored by TLC, where the product spot can be clearly distinguished from the spots of the unreacted precursors. journals.co.za

Below is a table summarizing typical TLC systems used for this compound derivatives:

Compound TypeStationary PhaseMobile Phase (v/v)DetectionReference
5-Amino-isoxazole-4-carbonitrilesSilica Gel F₂₅₄Chloroform:Methanol (9:1)UV (254 nm) nih.gov
3-Aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitrilesSilica GelHexane:Ethyl Acetate (8:1)- journals.co.za
5-Methyl-3-phenyl-isoxazole-4-carboxamide DerivativesSilica Geln-Hexane:Ethyl Acetate (3:2)- nih.gov
Isoxazole DerivativesSilica GelChloroform:Acetone (8:2)-

Table 1: Representative TLC Systems for Purity Assessment of this compound Derivatives.

Column Chromatography

For the purification of synthesized isoxazole-4-carbonitriles on a preparative scale, column chromatography is the method of choice. This technique allows for the separation of the desired product from unreacted starting materials and byproducts, yielding a compound of high purity.

In the synthesis of 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles, the crude product is purified by column chromatography over silica gel. journals.co.za Similarly, various isoxazole-carboxamide derivatives, which are structurally related to this compound, are purified using silica gel column chromatography with different solvent systems as eluents. nih.govsemanticscholar.org

The following table details solvent systems used for the column chromatographic purification of this compound derivatives:

Compound TypeStationary PhaseEluent System (v/v)Reference
3-Aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitrilesSilica GelBenzene:Ethyl Acetate (6:1) journals.co.za
3-Aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitrilesSilica GelHexane:Ethyl Acetate (8:1) journals.co.za
5-Phenylisoxazole-3-carbonitrileSilica GelHexane:Ethyl Acetate (8:2) unifi.it
Isoxazole-Carboxamide DerivativesSilica Geln-Hexane:Ethyl Acetate (70:30) nih.govsemanticscholar.org
Isoxazole-Carboxamide DerivativesSilica Geln-Hexane:Ethyl Acetate (65:35) nih.gov

Table 2: Column Chromatography Conditions for the Purification of this compound Derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a highly sensitive and quantitative technique used to determine the purity of this compound and its derivatives with great accuracy. It is also employed in the analysis of reaction mixtures and in stability studies.

For instance, a process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, a related isoxazole derivative, boasts the production of a high-quality product with a purity of 99.8-100% as determined by HPLC. In the development of isoxazole-carboxamide derivatives as AMPA receptor modulators, the purity of the final compounds was confirmed to be greater than 97% in each case by ultra-performance liquid chromatography. mdpi.com

In the study of 5-amino-3-methyl-isoxazole-4-carboxylic acid, a compound structurally similar to this compound, LC-MS analysis was performed using a C18 column. nih.gov The mobile phase consisted of a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). nih.gov

A representative HPLC method for a related compound is detailed below:

ParameterConditionReference
Compound 5-Amino-3-methyl-isoxazole-4-carboxylic Acid Peptide Conjugate nih.gov
Column XB-C18 (100 x 2.1 mm, 3.6 µm) nih.gov
Mobile Phase A: H₂O + 0.1% HCOOHB: MeCN + 0.1% HCOOH nih.gov
Gradient 0 to 40% B in 20 min nih.gov
Flow Rate 0.2 mL/min nih.gov
Detection Mass Spectrometry (MS) nih.gov

Table 3: Example of LC-MS Conditions for a Structurally Related Isoxazole Derivative.

Gas Chromatography (GC)

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. It can be used to determine the purity and to identify and quantify components in a mixture of isoxazole derivatives.

In a study involving the reaction of (E)-nitropropenenitrile with benzonitrile (B105546) oxide, the resulting product mixture, containing 3-phenylthis compound, was analyzed by gas chromatography to determine the yields of the different isomers. journals.co.za The GC analysis showed a 58% yield for 3-phenylthis compound. journals.co.za Mechanistic studies of an electrochemical synthesis of isoxazoles also utilized GC-MS to analyze the reaction products, confirming the molecular weight of the formed isoxazole. nih.gov

While specific, detailed GC methods for the parent this compound are not extensively documented in the reviewed literature, the general principles of GC analysis are applicable. The sample is vaporized and carried by an inert gas through a column which separates the components based on their boiling points and interactions with the stationary phase.

Computational and Theoretical Investigations of Isoxazole 4 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study isoxazole (B147169) derivatives, providing detailed information about their fundamental properties.

DFT calculations are instrumental in determining the optimized molecular geometry of isoxazole derivatives. By finding the lowest energy arrangement of atoms, researchers can predict bond lengths and angles. These computed parameters are often in close agreement with experimental data obtained from techniques like X-ray crystallography. For instance, quantum chemical calculations for 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile at the B3LYP/6311G++(d,p) level of theory have shown that the computed geometrical parameters are in good agreement with experimental X-ray data. researchgate.netresearchgate.net Similarly, the optimized structure for N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, calculated at the B3LYP/6–311 G(d,p) level, compares well with its experimentally determined solid-state structure. mdpi.com

Vibrational frequency analysis, also performed using DFT, serves two main purposes. First, it confirms that the optimized geometry corresponds to a true energy minimum (characterized by the absence of imaginary frequencies). mdpi.com Second, it allows for the simulation of infrared (IR) and Raman spectra, which can be compared with experimental spectra to aid in structural characterization. researchgate.netresearchgate.net Theoretical vibrational frequencies for 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile have been calculated using the B3LYP/6311G++(d,p) basis set. researchgate.net

Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters for an Isoxazole Derivative Note: The data below is representative of the type of information generated in DFT studies, based on findings for 5-amino-3-methyl-1,2-oxazole-4-carbonitrile. researchgate.net

ParameterBond/AngleCalculated Value (Å/°)Experimental Value (Å/°)
Bond LengthO1-N21.4151.411
Bond LengthN2-C31.3171.314
Bond LengthC4-C51.4251.420
Bond AngleC5-O1-N2108.9109.2
Bond AngleO1-N2-C3108.2108.5

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. researchgate.net

For derivatives like 5-aminoisoxazole-4-carbonitrile (B1330547) and 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, FMO analysis has been performed using DFT. researchgate.netresearchgate.net In the case of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, the HOMO-LUMO energy gap was calculated to be 5.995 eV, which suggests it is a soft molecule. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net For another derivative, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the HOMO and LUMO energies were found to be -5.8170 eV and -0.8904 eV, respectively, resulting in an energy gap of 4.9266 eV. mdpi.com The distribution of these orbitals across the molecule indicates the most probable regions for electrophilic and nucleophilic attack. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for Isoxazole Derivatives This table compiles data from DFT studies on various isoxazole derivatives.

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
5-amino-3-methyl-1,2-oxazole-4-carbonitrileB3LYP/6311G++(d,p)-6.881-0.8865.995 researchgate.net
N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharinB3LYP/6–311G(d,p)-5.8170-0.89044.9266 mdpi.com

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. emerald.compreprints.org

MEP analysis has been conducted for several isoxazole derivatives, including 5-aminothis compound and 5-amino-3-methyl-1,2-oxazole-4-carbonitrile. researchgate.netingentaconnect.com These studies map the electrostatic potential onto the electron density surface to identify the regions for electrophilic and nucleophilic reactions. researchgate.netresearchgate.net For example, the negative regions, often localized on electronegative atoms like oxygen and nitrogen, are prone to electrophilic attack, while positive regions around hydrogen atoms are sites for nucleophilic attack. nih.govemerald.com

For 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, NBO analysis was performed to understand the delocalization of electron density and its contribution to molecular stability. researchgate.net The analysis reveals the hybridization of orbitals and the nature of the bonds, such as sigma (σ) and pi (π) bonds. researchgate.net For instance, the bonding between certain carbon atoms was identified as a double bond, while a nitrogen-carbon bond was found to be a triple bond, consisting of one σ and two π bonds. researchgate.net These delocalization effects, or charge transfer interactions, are key to stabilizing the molecular system. researchgate.net

DFT calculations are a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This allows for the prediction of the most probable reaction pathways and the calculation of the energetics involved, including activation energies and reaction enthalpies.

In the context of isoxazole synthesis, DFT studies have been used to compare different proposed reaction pathways. For example, a computational study of two potential routes for the synthesis of a polyfunctionalized isoxazole demonstrated that one route was significantly more likely to occur than the other based on the calculated energetics. researchgate.net Similarly, DFT calculations have been employed to study the domino reactions involved in the synthesis of functionalized 2,3-dihydroisoxazoles. rsc.org These theoretical investigations provide a molecular-level understanding that can guide the optimization of synthetic procedures.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). It is a critical tool in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. pnrjournal.com

Numerous this compound derivatives have been the subject of molecular docking studies to evaluate their potential as therapeutic agents. These studies have targeted a wide range of proteins. For instance, novel isoxazole analogues were docked against topoisomerase II, an enzyme involved in cancer, with docking energies ranging from -7.8 to -9 kcal/mol, indicating good binding affinities. pnrjournal.com Other studies have investigated isoxazole derivatives as inhibitors for targets such as cyclooxygenase (COX) enzymes, Heat shock protein 90 (Hsp90), and the Farnesoid X receptor (FXR). nih.govnih.govmdpi.com

The results of docking studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov For example, docking of isoxazole derivatives into the Hsp90 active site identified key residues like Ala55, Met98, and Phe138 as important for binding. nih.gov

Table 3: Representative Molecular Docking Studies of Isoxazole Derivatives This table summarizes findings from various studies, showcasing the range of protein targets and binding energies observed.

Isoxazole Derivative ClassProtein TargetSoftware/MethodBinding Energy/ScoreKey Interacting ResiduesReference
3,5-diaryl-isoxazole-4-carbonitrilesTopoisomerase IIPyRx 0.9-7.8 to -9.0 kcal/molNot specified pnrjournal.com
3,4-disubstituted isoxazole derivativesHsp90 (PDB: 3OWD)AutoDock 4.2-Ala55, Met98, Ile96, Phe138 nih.gov
Isoxazole-carboxamide derivativesCOX-2-IC50 = 13 nM (Compound A13)Involved secondary binding pocket nih.gov
Trisubstituted isoxazolesRORγt LBD-High thermal stabilization (ΔTm up to 6.4 °C)Allosteric site (helices 3, 4, 11, 12) acs.org
Isoxazole derivativesFarnesoid X Receptor (FXR)Discovery Studio 3.0LibDockScore: 136.6 to 141.1Mainly hydrophobic interactions mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing and optimizing lead compounds. For isoxazole derivatives, including those with a 4-carbonitrile group, these studies have provided significant insights into the structural requirements for various biological activities.

Structure-Activity Relationship (SAR) Insights: SAR studies on isoxazole derivatives have revealed key structural features that influence their biological efficacy. For instance, in a series of 5-amino-3-(substituted phenyl)isoxazole-4-carbonitriles, the nature of the substituent on the phenyl ring significantly modulates activity. Compounds with chlorinated phenyl groups, such as 5-Amino-3-(4-chlorophenyl)this compound, have been noted for enhanced lipophilicity, which can lead to better penetration of bacterial cells and increased antimicrobial potency. In contrast, replacing the chloro group with a p-tolyl (methyl-substituted phenyl) group results in moderate antimicrobial activity due to reduced electron-withdrawing effects.

The isoxazole scaffold itself, combined with other functional groups, is pivotal. For example, isoxazole-4-carboxamide derivatives have shown potent inhibitory effects on AMPA receptors, which are involved in chronic pain transmission. nih.gov The SAR for these compounds indicated that a 4-(methylthio)phenyl group boosts lipophilicity and enhances binding, while methoxy (B1213986) groups contribute to activity through hydrogen bonding and resonance effects, stabilizing receptor interactions. nih.gov Specifically, a 4-chloro-2,5-dimethoxyphenyl substitution was found to maximize π–π stacking and hydrogen bonding, leading to superior activity. nih.gov

3D-QSAR Modeling: Three-dimensional QSAR (3D-QSAR) studies, utilizing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to understand the structural requirements for isoxazole derivatives targeting specific receptors, such as the Farnesoid X Receptor (FXR). mdpi.com For a series of isoxazole-based FXR agonists, robust CoMFA and CoMSIA models were developed with strong predictive ability. mdpi.com The contour maps generated from these models highlighted that the presence of hydrophobicity at the R₂ group and an electronegative group at the R₃ position of the isoxazole scaffold are crucial for agonistic activity. mdpi.com

Similar 3D-QSAR studies on coumarin-isoxazole sulfonamide hybrids have been used to develop models that predict antibacterial efficacy against E. coli and S. aureus. nih.gov These models demonstrate a strong correlation between the chemical descriptors and the observed biological activity, verifying their predictive power. nih.gov

The table below summarizes key SAR findings for various isoxazole derivatives.

Compound ClassSubstituent/FeatureEffect on ActivityTarget/Application
5-Amino-3-phenylisoxazole-4-carbonitriles4-chlorophenyl groupEnhanced lipophilicity and antimicrobial potency. Antimicrobial
5-Amino-3-phenylisoxazole-4-carbonitrilesp-tolyl groupModerate antimicrobial activity. Antimicrobial
Isoxazole-4-carboxamides4-(methylthio)phenyl groupBoosted lipophilicity and binding. nih.govAMPA Receptor Modulation
Isoxazole-4-carboxamidesMethoxy groupsEnhanced activity via H-bonding and resonance. nih.govAMPA Receptor Modulation
Isoxazole-based FXR AgonistsHydrophobic R₂ groupCrucial for agonistic activity. mdpi.comFXR Agonism
Isoxazole-based FXR AgonistsElectronegative R₃ groupCrucial for agonistic activity. mdpi.comFXR Agonism
Isoxazolo[5,4-d]isoxazol-3-yl aryl methanonesChloro or bromo on phenyl ringSignificant anti-inflammatory activity. nih.govAnti-inflammatory (COX-2)

These studies collectively underscore the importance of specific substitutions on the isoxazole ring system for tailoring the pharmacological profile of these compounds. nih.govresearchgate.net

Conformational Searching and Alignment Studies

The three-dimensional structure and conformational preferences of this compound and its derivatives are key determinants of their interaction with biological targets. These aspects are investigated through X-ray crystallography and computational conformational analysis.

Crystallographic Studies: Single-crystal X-ray diffraction analysis has provided precise geometric data for several complex isoxazole derivatives. For 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile, the analysis revealed that the five-membered isoxazole ring adopts an envelope conformation. derpharmachemica.com The study also determined the dihedral angles between the various rings, for instance, the angle between the isoxazole ring and the attached phenyl ring was found to be 12.96(3)°. derpharmachemica.com A similar compound, 3-(4-ethylphenyl)-3H-chromeno[4,3-c]isoxazole-3a(4H)-carbonitrile, was found to have a sofa conformation for the six-membered pyran ring of the chromene moiety. researchgate.net

In contrast, the simpler derivative 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile was found to have an essentially planar isoxazole ring, with a maximum deviation of only 0.007 (1) Å from the least-squares plane. researchgate.net This planarity is significant for its potential interactions within a receptor binding pocket. In the crystal structure, molecules of this compound are aggregated through N—H⋯N hydrogen bonds into a two-dimensional array. researchgate.net

Computational Analysis: Computational methods, such as combined Monte Carlo–Molecular Mechanics (MM) approaches, are used to perform conformational searches to identify low-energy conformers. nih.gov For 5-amino-3-methyl-isoxazole-4-carbohydrazide, a conformational search was conducted to identify possible conformers and tautomers, and detailed Natural Bond Orbital (NBO) analysis provided insights into donor-acceptor interactions. nih.gov Such computational studies are often used to complement experimental data from X-ray crystallography. nih.gov

Molecular alignment is a critical step in 3D-QSAR studies. To build predictive models for isoxazole derivatives, all compounds in a dataset are aligned based on a common substructure to ensure that the variations in their 3D properties are compared consistently. mdpi.comnih.gov

The table below presents conformational data for selected isoxazole derivatives.

CompoundMethodKey Conformational Findings
3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c] isoxazole-3a-carbonitrileX-ray CrystallographyIsoxazole ring adopts an envelope conformation. derpharmachemica.com
3-(4-ethylphenyl)-3H-chromeno[4,3-c] isoxazole-3a(4H)-carbonitrileX-ray CrystallographyPyran ring of chromene moiety has a sofa conformation. researchgate.net
5-Amino-3-methyl-1,2-oxazole-4-carbonitrileX-ray CrystallographyIsoxazole ring is essentially planar. researchgate.net
5-amino-3-methyl-isoxazole-4-carbohydrazideComputational SearchIdentification of possible conformers and tautomers. nih.gov

Molecular Properties Prediction (e.g., Drug-likeness, Lipophilicity, Solubility)

The prediction of molecular properties is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's potential to be developed into a drug. For this compound and its derivatives, various computational tools and rules, such as Lipinski's rule of five, are employed to predict properties like drug-likeness, lipophilicity (logP), and aqueous solubility (logS).

Drug-Likeness and Lipinski's Rule of Five: Many studies have assessed isoxazole derivatives for their drug-like properties. Lipinski's rule of five is a widely used guideline to evaluate whether a compound has properties that would make it a likely orally active drug in humans. A study on a series of 5-amino-isoxazole-4-carbonitriles found that the derivatives generally obeyed Lipinski's rule. researchgate.net Similarly, a series of bisfunctionalized hybrid 1,2,3-triazole-isoxazole molecules were also found to follow all the parameters established by Lipinski, suggesting their utility as drug leads. rsc.org These analyses often involve calculating molecular weight (MW < 500), lipophilicity (logP < 5), number of hydrogen bond donors (< 5), and number of hydrogen bond acceptors (< 10). rsc.orgnih.gov

Lipophilicity and Solubility: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), and water solubility (logS) are critical pharmacokinetic parameters. For a series of ten novel isoxazole derivatives, predicted logP values ranged from 2.07 to 4.82, indicating good lipid partitioning, while logS values were also within an acceptable range for potential drug candidates. researchgate.net The para-chlorophenyl substituent on 5-Amino-3-(4-chlorophenyl)this compound is known to introduce lipophilic character. In contrast, dichloro substitution can reduce solubility in polar solvents. The parent isoxazole is a colorless liquid that is soluble in water. chemicalbook.com

The table below presents predicted molecular properties for a selection of this compound derivatives. These properties were computationally predicted and are crucial for assessing their potential as drug candidates. nih.gov

CompoundMolecular Weight (MW)MLogPH-bond AcceptorsH-bond DonorsSolubility (LogS)TPSA (Ų)
1245.230.0951-3.7594.30
2349.341.4261-6.5897.38
3383.791.9161-7.1797.38

Data sourced from a study on 5-amino-(2,4-dimethoxyphenyl)this compound (Compound 1) and its N-substituted derivatives (Compounds 2 and 3). nih.gov

These computational predictions are invaluable for prioritizing which newly synthesized compounds should proceed to more intensive biological testing. nih.govnih.gov

Electrophilic and Nucleophilic Reactivity Profiles

The electron-withdrawing nature of the 4-cyano group plays a pivotal role in defining the electrophilic and nucleophilic character of the this compound core.

The isoxazole ring itself is electron-rich, but the attachment of strongly electron-withdrawing groups can render the system electron-deficient and susceptible to nucleophilic attack, a hallmark of Meisenheimer electrophilicity. In such reactions, a nucleophile adds to the aromatic ring to form a stable anionic intermediate known as a Meisenheimer or sigma-complex. researchgate.netmdpi.com The formation of these complexes is a key step in nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.com

While specific studies on sigma-complex formation with the parent this compound are not extensively documented, research on highly activated analogous systems provides significant insight. For instance, 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, a benzofused isoxazole with additional nitro groups, is a potent electrophile. rsc.orgrsc.org It readily reacts with methoxide (B1231860) ions to form a stable Meisenheimer adduct. rsc.orgresearchgate.net Kinetic studies of this reaction have allowed for the quantification of its electrophilicity. rsc.orgrsc.org The pKa value for the formation of the methoxyl sigma-adduct was determined to be 13.50 in methanol, placing its electrophilicity in the range of other strong electrophiles like 1,3,6,8-tetranitronaphthalene and 4-nitrobenzofuroxan. rsc.orgrsc.org This reactivity highlights the capacity of the isoxazole framework, when sufficiently activated, to participate in sigma-complex formation.

Table 1: Comparison of Electrophilicity (pKa for Methanol Adduct Formation)

CompoundpKa in MethanolReference
4,6-Dinitrobenzo[d]isoxazole-3-carbonitrile13.50 rsc.orgrsc.org
1,3,6,8-TetranitronaphthaleneSimilar range rsc.orgrsc.org
4-NitrobenzofuroxanSimilar range rsc.orgrsc.org
1,3,5-Trinitrobenzene (TNB)~15.5 rsc.orgrsc.org

The carbonitrile (cyano) group at the C4 position is an electrophilic center and can undergo nucleophilic attack. smolecule.com This reaction is a common transformation for nitriles, leading to various functional groups. For example, in related amino-substituted isoxazole-4-carbonitriles, the cyano group can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing aromatic rings that bear a suitable leaving group and are activated by electron-withdrawing substituents. numberanalytics.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. numberanalytics.comresearchgate.net

For an SNAr reaction to occur on the this compound ring, a good leaving group (such as a halogen or a nitro group) would need to be present at either the C3 or C5 position. The 4-cyano group would act as an activating group for this substitution. Research on 3-cyano-4,6-dinitrobenzo[d]isoxazole demonstrates this principle, where various nucleophiles readily displace the nitro group at the 4-position. researchgate.net In some cases, with an excess of the nucleophile, the nitro group at the 6-position can also be substituted. researchgate.net Similarly, other 5-nitroisoxazoles have been shown to undergo SNAr reactions, providing access to a range of polysubstituted isoxazole derivatives. researchgate.net These examples confirm that, given the appropriate substitution pattern, the isoxazole ring is a viable substrate for SNAr chemistry.

Ring Cleavage and Opening Reactions under Specific Conditions

A characteristic reaction of the isoxazole ring is its cleavage under various conditions, a transformation that is often facilitated by the weak N-O bond. researchgate.net This reaction provides access to a range of difunctional compounds, making isoxazoles useful synthetic intermediates. researchgate.net

The presence of an electron-withdrawing substituent, such as a cyano group, at the 4-position makes the isoxazole ring particularly susceptible to reductive cleavage. researchgate.netrsc.org Studies have shown that isoxazoles with π-electron-withdrawing groups at C4 exhibit enhanced polarity of the C4–C5 bond and a corresponding weakening and elongation of the N–O bond. researchgate.netrsc.org This activation facilitates both electrochemical and chemical reduction. For instance, reduction of 4-cyanoisoxazoles with reagents like lithium aluminum hydride (LiAlH₄) can lead to ring-opened products or, in some cases, reduction of the cyano group itself to an aminomethyl group. acs.orgrsc.org Catalytic hydrogenation is also a common method for cleaving the isoxazole N-O bond, typically yielding β-amino enones. clockss.org The ring opening of a 4-cyanoisoxazole derivative would be expected to produce a β-ketonitrile derivative, a valuable building block in organic synthesis.

Transformations to Other Heterocyclic Systems

This compound and its derivatives can serve as precursors for the synthesis of other heterocyclic systems, primarily through reaction sequences that involve ring-opening followed by recyclization.

One of the most well-documented transformations is the conversion of isoxazoles into pyrazoles. This can be achieved by reacting the isoxazole with hydrazine (B178648) derivatives. mdpi.comencyclopedia.pub The reaction proceeds via an initial ring-opening of the isoxazole to generate a ketonitrile intermediate, which then undergoes cyclocondensation with hydrazine to form the pyrazole (B372694) ring. mdpi.com This method has been used to synthesize a variety of 5-aminopyrazoles and pyrazole-4-carbonitriles. mdpi.comencyclopedia.pub Ruthenium-catalyzed rearrangements of specific isoxazol-5-ones have also been shown to yield pyrazole-4-carboxylic acids through a process involving a vinyl nitrenoid intermediate. acs.org

Furthermore, isoxazoles can be transformed into substituted pyridines. An inverse-electron-demand hetero-Diels-Alder reaction between isoxazoles and electron-rich olefins like enamines, catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄), can produce pyridines. rsc.org Another strategy involves the molybdenum hexacarbonyl-mediated ring expansion of isoxazoles, which undergo reductive ring opening to enamines that subsequently cyclize to form 4-pyridone structures. nih.gov This has been applied to the synthesis of methyl 4-oxo-1,4-dihydropyridine-3-carboxylates from methyl 2-(isoxazol-5-yl)-3-oxopropanoates. nih.govbeilstein-journals.org

Influence of Substituents on Reaction Pathways and Kinetics

Substituents have a profound impact on the reactivity of the isoxazole ring, dictating the feasibility, regioselectivity, and rate of its reactions. The 4-cyano group, being a strong π-electron-withdrawing substituent, exerts a significant electronic influence.

Crystallographic and theoretical studies have confirmed that electron-withdrawing groups at the C4 position of an isoxazole ring increase the polarity of the adjacent C4–C5 bond. researchgate.netrsc.org This polarization makes the C5 position more susceptible to nucleophilic attack and weakens the N-O bond, predisposing the ring to cleavage. researchgate.netrsc.org Consequently, 4-cyanoisoxazole is more prone to reductive ring-opening compared to isoxazoles bearing electron-donating or weakly conjugating groups at the same position. researchgate.netrsc.org This electronic effect makes the isoxazole act as a Michael acceptor, susceptible to conjugate addition. researchgate.netrsc.org

In contrast, the effect of substituents at other positions also modulates reactivity. For SNAr reactions, the nature of the leaving group at C3 or C5 is critical. For transformations into other heterocycles, the substituents on the isoxazole ring and the reacting partner determine the structure of the final product. For example, in the conversion of isoxazoles to pyrazoles, the substituents on the initial isoxazole are carried over to the resulting pyrazole. mdpi.comencyclopedia.pub The kinetics of these reactions are also affected; electron-donating groups on the isoxazole ring can retard reactions that involve nucleophilic attack on the ring, while electron-withdrawing groups accelerate them. clockss.org

Table 2: Summary of Substituent Effects on this compound Reactivity

Reaction TypeInfluence of 4-Cyano GroupOther Influencing FactorsReferences
Nucleophilic Aromatic Substitution (SNAr) Activates the ring for substitutionRequires a good leaving group at C3 or C5. researchgate.netresearchgate.net
Ring Cleavage (Reductive) Activates the ring by weakening the N-O bond and enhancing C4-C5 polarity.The nature of the reducing agent determines the final product. researchgate.netrsc.org
Transformation to Pyrazoles The cyano group is retained in the final pyrazole structure.The nature of the hydrazine reagent determines the substitution on the pyrazole nitrogen. mdpi.comencyclopedia.pub
Transformation to Pyridines The cyano group directs the regioselectivity of the cycloaddition/rearrangement.The structure of the enamine or other reaction partner dictates the final substitution pattern on the pyridine. rsc.orgnih.gov

Conclusion

Isoxazole-4-carbonitrile and its derivatives represent a dynamic and evolving area of chemical research. The development of efficient and sustainable synthetic methods, particularly multicomponent reactions, has made these compounds more accessible for investigation. Their demonstrated antimicrobial, antifungal, and antioxidant activities, coupled with their utility as versatile synthetic intermediates, underscore their importance in medicinal chemistry and organic synthesis. Continued exploration of the chemical space around the this compound core is likely to yield new compounds with enhanced properties and novel applications.

Applications of Isoxazole 4 Carbonitrile in Medicinal Chemistry

Anticancer and Antitumor Potentials

Targeting Molecular Pathways in Cancer Cells

Derivatives of isoxazole (B147169) have been identified as inhibitors of several molecular targets that are critical in cancer progression. espublisher.com These compounds function as small molecule inhibitors (SMIs), disrupting intracellular signaling pathways and cell-surface receptor activities essential for cancer cell survival. espublisher.comespublisher.com

One of the key molecular targets for isoxazole derivatives is the Heat shock protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth. bioworld.comnih.gov By inhibiting Hsp90, isoxazole compounds can lead to the degradation of these client proteins, thereby exerting anti-cancer effects. espublisher.com For instance, a series of 3,5-substituted 4-alkynylisoxazole structures demonstrated binding affinity to the Hsp90 protein. espublisher.com Specifically, certain acylated derivatives of fused polycyclic compounds containing both isoxazole and thiazole moieties were identified as potential Hsp90 inhibitors, affecting client proteins like steroid hormone receptors. bioworld.com One study detailed a newly synthesized isoxazole derivative that significantly reduced Hsp90 expression in cancer cells and showed a high affinity for the target protein in molecular dynamics simulations. nih.gov

Other targeted pathways include:

Receptor Tyrosine Kinases (RTKs): Isoxazole derivatives have been developed as inhibitors of key RTKs involved in angiogenesis and cell proliferation.

EGFR-TK: A series of novel isoxazole derivatives were evaluated for their inhibitory activity against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). The most potent compounds showed significant inhibition, with IC₅₀ values as low as 0.054 µM. drugbank.com

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis. nih.gov Isoxazole-based compounds have been found to be potent inhibitors of VEGFR-2, thereby blocking the formation of new blood vessels that tumors need to grow. nih.govnih.gov

Other Enzymes: Isoxazole derivatives have also shown inhibitory activity against other enzymes implicated in cancer, such as aromatase, histone deacetylase (HDAC), and thymidylate synthase (TS). nih.gov

In Vitro Cytotoxicity Against Various Cancer Cell Lines

The anti-cancer potential of isoxazole-4-carbonitrile derivatives is frequently evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies consistently demonstrate the ability of these compounds to inhibit the growth of cancer cells, often with selectivity compared to normal cells.

For example, a series of newly synthesized isoxazole derivatives showed potent cytotoxic activity against HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cells, with some compounds exhibiting IC₅₀ values in the range of 6.38–9.96 µM. drugbank.com Notably, the most active compound showed low cytotoxicity against normal WISH and WI38 cell lines, suggesting a degree of cancer cell selectivity. drugbank.com

In another study, benzopyran-4-one-isoxazole hybrids displayed significant antiproliferative activities against six different cancer cell lines. mdpi.com Against the MDA-MB-231 breast cancer cell line, these compounds had IC₅₀ values ranging from 5.2 to 22.2 μM, while showing minimal cytotoxicity to normal HEK-293 cells (IC₅₀ values of 102.4–293.2 μM). mdpi.com Similarly, indole-containing isoxazoles demonstrated antiproliferative activity against MCF-7 and DU145 prostate cancer cells. nih.govresearchgate.net

The table below summarizes the cytotoxic activity of selected isoxazole derivatives against various cancer cell lines.

Compound TypeCancer Cell LineReported Activity (IC₅₀)Source
Isoxazole Derivative (25a)HepG2 (Liver)6.38 µM drugbank.com
Isoxazole Derivative (25a)MCF-7 (Breast)8.16 µM drugbank.com
Isoxazole Derivative (25a)HCT-116 (Colon)7.24 µM drugbank.com
Isoxazole-Hsp90 Inhibitor (Compound 5)MCF-7 (Breast)14 µM nih.gov
Benzopyran-4-one-isoxazole (5a-d)MDA-MB-231 (Breast)5.2–22.2 μM mdpi.com
Indole-isoxazole (10o)MCF-7 (Breast)Data not quantified nih.gov
Indole-isoxazole (10o)DU145 (Prostate)Data not quantified nih.gov

Anti-Proliferation, Anti-Angiogenesis, and Anti-Metastasis Activities

Beyond direct cytotoxicity, this compound derivatives exhibit a range of anti-cancer activities that interfere with tumor progression.

Anti-Proliferation: Many isoxazole compounds exert their primary effect by halting the proliferation of cancer cells. espublisher.com This is often achieved by inducing cell cycle arrest. For instance, one potent isoxazole derivative was found to cause cell cycle arrest at the G2/M and pre-G1 phases in treated cancer cells. drugbank.com The anti-proliferative effects are a direct consequence of inhibiting key proteins like Hsp90 and various kinases. espublisher.commdpi.com Furthermore, some derivatives have been shown to induce cancer cell death through apoptosis, supported by increased levels of caspases 3/9 and a higher Bax/Bcl-2 ratio. drugbank.commdpi.com

Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.govmdpi.com Isoxazole derivatives can inhibit this process, primarily through the inhibition of VEGFR-2, a key regulator of angiogenesis. nih.govnih.gov By blocking VEGFR signaling, these compounds can suppress the development of the vascular network required to support a growing tumor. nih.gov

Anti-Metastasis: The spread of cancer cells to distant organs, or metastasis, is a major cause of cancer-related mortality. The inhibition of pathways involved in cell migration and invasion is a key therapeutic strategy. By targeting molecules like VEGFR-1, which is involved in pathological angiogenesis and tumor metastasis, isoxazole derivatives can potentially inhibit the metastatic process. nih.gov

Anti-inflammatory and Analgesic Activities

Isoxazole-containing compounds have long been recognized for their anti-inflammatory and analgesic properties. mdpi.comnih.gov This class of compounds includes established drugs and numerous investigational molecules that target key enzymes and receptors involved in inflammation and pain signaling pathways.

COX-2 Inhibition

The cyclooxygenase (COX) enzymes, particularly COX-2, are central to the inflammatory process as they mediate the production of prostaglandins. nih.gov Selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

The isoxazole ring is a key pharmacophore in several selective COX-2 inhibitors, including the pharmaceutical drug Parecoxib. mdpi.com Numerous studies have focused on designing novel isoxazole derivatives as potent and selective COX-2 inhibitors. researchgate.netfrontiersin.org In one such study, a series of ten new isoxazole derivatives were synthesized and evaluated for their COX inhibitory activity. The in vitro assays showed that nearly all the tested compounds had anti-inflammatory effects, with several compounds identified as potent and selective COX-2 inhibitors. researchgate.netfrontiersin.org Molecular docking studies confirmed that the selectivity of these compounds towards COX-2 was due to their specific binding interactions within the active site of the enzyme. researchgate.netfrontiersin.org

The table below presents data on the COX-2 inhibitory activity of representative isoxazole derivatives.

Compound ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)Source
Isoxazole Derivative (40)10.90.065167.69 nih.gov
Celecoxib (Reference)12.70.045282.22 nih.gov
Indomethacin (Reference)0.100.0801.25 nih.gov

Modulators of AMPA Receptors for Pain Control

Beyond COX inhibition, isoxazole derivatives are being explored as analgesics that act on non-opioid pathways. nih.govresearchgate.netnih.govhuji.ac.il A key target in this area is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate receptors that play a critical role in transmitting pain signals, especially in the context of inflammatory and chronic pain. nih.govresearchgate.netnih.govhuji.ac.il

Recent research has focused on isoxazole-4-carboxamide derivatives, which are structurally related to this compound, as potent modulators of AMPA receptors. nih.govnih.gov Electrophysiological studies have shown that these derivatives can act as potent inhibitors of AMPA receptor activity. nih.govresearchgate.netnih.govhuji.ac.il For example, two compounds, designated CIC-1 and CIC-2, produced an 8-fold and 7.8-fold inhibition of AMPA receptor currents, respectively. nih.govresearchgate.netnih.govhuji.ac.il These compounds act as negative allosteric modulators, altering the receptor's biophysical properties and reducing the excitability of pain-transmitting neurons. researchgate.netnih.gov This mechanism offers a promising avenue for developing new treatments for pain management. nih.govnih.gov

sPLA₂ Inhibitory Activity

Secretory phospholipase A₂ (sPLA₂) is an enzyme that plays a significant role in various inflammatory diseases by releasing arachidonic acid, the precursor to prostaglandins and leukotrienes. nih.gov Therefore, inhibitors of sPLA₂ are considered potential therapeutic agents for both inflammatory disorders and certain types of cancer. nih.govresearchgate.net

A series of indole-containing isoxazole derivatives have been synthesized and evaluated for their sPLA₂ inhibitory activities. nih.gov These compounds demonstrated significant inhibition of the enzyme in both in vitro and in vivo studies. nih.gov The most potent compound from the series showed sPLA₂ inhibition comparable to or greater than ursolic acid, a known positive control. nih.govresearchgate.net This line of research highlights another mechanism through which isoxazole derivatives can exert anti-inflammatory effects, further underscoring their therapeutic potential. nih.gov

Antioxidant Activity and Free Radical Scavenging

Isoxazole derivatives have demonstrated notable potential as antioxidant agents. nih.gov Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in numerous diseases, making the development of effective antioxidant compounds a critical area of research. nih.gov The antioxidant capacity of isoxazole derivatives is often evaluated by their ability to scavenge free radicals. nih.govresearcher.life

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to assess the free-radical scavenging activity of chemical compounds. nih.govnih.gov When the stable DPPH radical reacts with an antioxidant, it is reduced, leading to a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov This assay quantifies the concentration of a compound required to scavenge 50% of the DPPH radicals, known as the IC₅₀ value. ajrconline.org

Several studies have highlighted the potent DPPH radical scavenging capabilities of isoxazole derivatives. For instance, a series of fluorophenyl-isoxazole-carboxamides demonstrated moderate to potent activity. nih.gov Specifically, compounds 2a and 2c in one study showed significantly lower IC₅₀ values (0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively) compared to the standard antioxidant Trolox (IC₅₀ = 3.10 ± 0.92 µg/ml), indicating superior scavenging activity. nih.govresearcher.life Further in vivo studies with the most potent compound, 2a, revealed that it could produce a total antioxidant capacity (TAC) two times greater than the control, Quercetin. nih.govresearcher.life

The structural features of the isoxazole derivatives play a crucial role in their antioxidant potential. Research on isoxazoline (B3343090) derivatives has shown that substitutions on the phenyl ring influence their scavenging activity. nih.govjetir.org For example, compounds with a hydroxyl (-OH) group substitution on the isoxazole moiety tend to exhibit higher DPPH scavenging activity compared to those with halogen substitutions. jetir.org Another study on novel benzimidazolylisoxazole derivatives found that compound C3, 5-(4-chlorophenyl)-3-(benzimidazol-2-yl)-isoxazole, was the most active, with an IC₅₀ of 145 µM. ajrconline.org

DPPH Radical Scavenging Activity of Isoxazole Derivatives
CompoundDerivative ClassIC₅₀ ValueStandard (IC₅₀)Reference
Compound 2aFluorophenyl-isoxazole-carboxamide0.45 ± 0.21 µg/mlTrolox (3.10 ± 0.92 µg/ml) nih.govresearcher.life
Compound 2cFluorophenyl-isoxazole-carboxamide0.47 ± 0.33 µg/mlTrolox (3.10 ± 0.92 µg/ml) nih.govresearcher.life
Compound C3Benzimidazolylisoxazole145 µMBHA (624 µM) ajrconline.org
Compound C2Benzimidazolylisoxazole188 µMBHA (624 µM) ajrconline.org
Compound 3gIsoxazoline Mannich Base15.35 ± 1.00 µg/mlAscorbic Acid (14.23 ± 0.11 µg/ml) jetir.org

Antiviral Activity (including Anti-HIV)

The isoxazole scaffold is a key component in the development of new antiviral agents. nih.gov Derivatives have been synthesized and tested against a range of viruses, including plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), as well as human viruses such as influenza and Human Immunodeficiency Virus (HIV). nih.govrsc.org

A series of novel isoxazole-amide derivatives incorporating an acylhydrazone moiety demonstrated significant antiviral activities against both TMV and CMV, with some compounds showing curative, protective, and inactivation effects superior to the commercial antiviral agent Ningnanmycin. nih.gov Similarly, isoxazol-4-carboxa piperidyl derivatives have been identified as potent antagonists of influenza A virus nucleoprotein, with several compounds exhibiting greater in vitro activity against the H1N1 strain than the standard drug, ribavirin. rsc.org

In the context of anti-HIV research, isoxazole-containing compounds have emerged as promising candidates. nih.govresearchgate.net A series of pyrazolo[4,3-d]isoxazoles showed highly potent antiviral capacity against two strains of HIV-1 (RF and IIIB), with submicromolar to subnanomolar EC₅₀ values, surpassing the activity of the reference drug efavirenz. rsc.orgresearchgate.net These compounds were found to be potent inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. rsc.orgresearchgate.net Another study focused on replacing an amide group with a 1,2,4-oxadiazole ring in an isoxazole-based lead inhibitor. nih.gov This modification resulted in analogs like 3-((3-(p-tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole and 3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole, which significantly inhibited HIV-1 replication in human CD4+ cell lines. nih.govresearchgate.net

Antiviral Activity of Isoxazole Derivatives
CompoundVirus TargetActivity (EC₅₀)Standard (EC₅₀)Reference
Compound 1bInfluenza A (H1N1)0.253 ± 0.001 µMRibavirin (9.891 µM) rsc.org
Compound 1cInfluenza A (H1N1)0.502 ± 0.002 µMRibavirin (9.891 µM) rsc.org
Compound 1aInfluenza A (H1N1)0.898 ± 0.004 µMRibavirin (9.891 µM) rsc.org
Pyrazolo[4,3-d]isoxazolesHIV-1 (RF & IIIB strains)Submicromolar to SubnanomolarEfavirenz (0.92 nM for RF) rsc.orgresearchgate.net

Other Biological Activities

Isoxazole derivatives are being explored as potential therapeutic agents for diabetes. researchgate.net Research has shown that certain isoxazole-based flavonoid derivatives can significantly improve glucose absorption in insulin-resistant cells. researchgate.net One notable example is a novel isoxazole derivative derived from kaempferol, compound C45, which enhanced glucose consumption in insulin-resistant HepG2 cells with an exceptionally low EC₅₀ value of 0.8 nM. researchgate.netnih.gov The proposed mechanism for this action involves the activation of the AMPK/PEPCK/G6Pase pathway, which plays a key role in regulating glucose metabolism. researchgate.netnih.gov

The structural characteristics of these compounds are critical to their antidiabetic effects. Studies indicate that the presence of a halogenated or nitrated phenyl ring at the 5-position of the isoxazole core, combined with a hydroxyl or amine substituted phenyl ring at the 3-position, contributes to significant in vitro antidiabetic action, as measured by glucose uptake in yeast cells.

The potential of isoxazole derivatives in treating neurodegenerative conditions like Alzheimer's disease is an active area of investigation. researchgate.netgoogle.com Alzheimer's is characterized by the accumulation of beta-amyloid plaques and neurofibrillary tangles, leading to progressive cognitive decline. researchgate.netnih.gov

A newly synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI) has shown promise in a mouse model of Alzheimer's disease. researchgate.netnih.gov Pre-treatment with TMI was found to attenuate the levels of beta-amyloid (Aβ1-42) and tau proteins. researchgate.net This was accompanied by a significant improvement in memory and cognitive behavior in the treated mice. researchgate.netnih.gov The neuroprotective effects of TMI were also linked to a reduction in cellular oxidative stress and an increase in antioxidant enzymes. researchgate.net Other research has focused on aryl-isoxazole-4-carbonyl-indole-carboxylic acid amide derivatives, which exhibit high affinity and selectivity for GABA α5 receptor binding sites, suggesting they could act as cognitive enhancers. google.com

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. nih.gov The isoxazole scaffold is present in a variety of compounds that have demonstrated potent activity against this bacterium. benthamscience.comresearchgate.net

One line of research has focused on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, which have shown inhibitory activity against M. tuberculosis strains. nih.gov Another study identified 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) as an inhibitor of MtbFadD32, a crucial enzyme in the synthesis of mycolic acid, an essential component of the mycobacterial cell wall. nih.gov This compound was shown to reduce the survival of M. tuberculosis in infected macrophages and decrease the bacterial burden in a mouse model of chronic infection. nih.gov Furthermore, simple oxazoline and oxazole (B20620) esters have displayed impressive activity against both replicating and non-replicating forms of M. tuberculosis with very low toxicity. nih.gov

Antitubercular Activity of Isoxazole Derivatives
CompoundDerivative ClassActivity (MIC)Target StrainReference
Compound 9Thiochromeno-benzodiazepine7.0 µMH₃₇Rv rsc.org
Compound 18Benzothiepino-benzodiazepine6.5 µMH₃₇Rv rsc.org
Compound 3Dibenzyl-protected oxazoline7.7 µMM. tuberculosis nih.gov
M1Dibromo-phenol isoxazoleInhibits MtbFadD32M. tuberculosis nih.gov

Antiplatelet Activity

This compound derivatives have been investigated for their potential as antiplatelet agents. Research has shown that synthetic isoxazoles can inhibit platelet aggregation. In one study, a series of nine synthetic isoxazoles were evaluated, with the most active compound demonstrating approximately 70% inhibition of platelet aggregation nih.gov. Subsequent investigations into the mechanism of action of the most potent isoxazole derivative revealed its ability to inhibit platelet aggregation and secretion induced by agonists such as ADP and collagen nih.gov.

Furthermore, these compounds have been shown to reduce the expression of inflammatory markers on activated platelets, including soluble CD40 ligand (sCD40L) and soluble P-selectin (sP-selectin) nih.gov. The inhibition of these markers is significant as it may help prevent the onset of atherosclerotic lesions nih.gov. Another study reported the synthesis of an isoxazole series of glycoprotein IIb/IIIa antagonists. By replacing a benzamide group with an isoxazolecarboxamide, researchers observed a significant improvement in in vivo antiplatelet potency nih.gov. One particular analogue, XU065, demonstrated excellent oral antiplatelet effects in dogs nih.gov.

Table 1: Antiplatelet Activity of Selected Isoxazole Derivatives

CompoundTarget/MechanismKey FindingsReference
Isoxazole 8Platelet Aggregation and SecretionShowed ~70% inhibition of platelet aggregation. Inhibited ADP and collagen-induced aggregation. Reduced expression of sCD40L and sP-selectin. nih.gov
XU065Glycoprotein IIb/IIIa AntagonistShowed significant in vivo potency and excellent oral antiplatelet effect in dogs. nih.gov

Immunomodulatory Properties

Derivatives of isoxazole have demonstrated significant immunomodulatory activities. A study focusing on new isoxazole derivatives, synthesized from 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides, revealed their ability to suppress phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner science24.com. These compounds were generally found to be non-toxic to PBMC in 24-hour cultures, with some exceptions at higher concentrations science24.com.

One derivative, MZO-2, was identified as being particularly active, showing statistically significant suppression of PHA-induced proliferation at a concentration as low as 1μg/ml science24.com. However, the effects of these compounds on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) production were generally weak science24.com. Another derivative, MZA-1, showed the best inhibitory action on TNFα production at a concentration of 25ug/ml science24.com. It was noted that MZO-2, despite its strong antiproliferative action, did not inhibit TNFα production, indicating differential immunomodulatory effects among the derivatives science24.com. Further research has shown that various isoxazole derivatives can exhibit a range of actions from immunosuppressive to immunostimulatory. nih.gov.

Table 2: Immunomodulatory Effects of Isoxazole Derivatives on Human PBMCs

CompoundEffect on PHA-induced ProliferationEffect on LPS-induced TNFα ProductionReference
MZO-2Most active, significant suppression at 1μg/mlDid not inhibit science24.com
MZA-1Showed suppressive effectsBest inhibitory action at 25ug/ml science24.com

Modulators of Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt)

Trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a key regulator in the immune system nih.gov. The inhibition of RORγt is a promising therapeutic strategy for autoimmune diseases nih.gov. These isoxazole-based compounds bind to an allosteric site within the ligand-binding domain of RORγt, offering an alternative to orthosteric modulators nih.gov.

Structure-activity relationship studies have led to the optimization of an initial lead isoxazole, resulting in compounds with a roughly 10-fold increase in potency, achieving low nanomolar activity nih.gov. These optimized compounds also demonstrated significant cellular activity, favorable pharmacokinetic properties, and good selectivity over other nuclear receptors like the peroxisome-proliferated-activated receptor γ (PPARγ) and the farnesoid X receptor nih.gov. A thermal shift assay confirmed that the binding of these isoxazole derivatives stabilized the RORγt protein, with the most potent compounds showing a significant increase in the melting temperature (ΔTm) nih.gov.

Table 3: Activity of Trisubstituted Isoxazoles as RORγt Modulators

Compound ClassTargetKey FindingsReference
Trisubstituted IsoxazolesAllosteric site of RORγtAct as inverse agonists. Optimized compounds show low nM potency, cellular activity, and good selectivity. nih.gov

System xc− Transporter Binding

Isoxazole analogues have been shown to bind to the System xc− transporter, a cystine/glutamate antiporter that plays a role in cellular redox homeostasis and is implicated in neurological disorders and cancer nih.govox.ac.ukfrontiersin.org. Research into the structure-activity relationship of these analogues has provided insights into the binding requirements of this transporter nih.gov.

A study evaluating a series of isoxazole analogues found that lipophilic additions to the isoxazole core could be accommodated by the substrate binding site nih.gov. However, these modifications prevented the compounds from being translocated across the cell membrane, suggesting they act as competitive inhibitors rather than substrates nih.gov. The most potent analogues, such as amino acid naphthyl-ACPA 7g and hydrazone carboxylic acid 11e, inhibited glutamate uptake by the System xc− transporter with a potency comparable to the endogenous substrate cystine nih.govnih.gov. In contrast, closed isoxazolo[3,4-d] pyridazinones showed significantly lower activity nih.govnih.gov.

Table 4: Binding Affinity of Isoxazole Analogues to System xc− Transporter

CompoundBinding ActivityMechanism of ActionReference
Amino acid naphthyl-ACPA 7gHigh potency, comparable to cystineCompetitive inhibitor nih.govnih.gov
Hydrazone carboxylic acid 11eHigh potency, comparable to cystineCompetitive inhibitor nih.govnih.gov
Isoxazolo[3,4-d] pyridazinonesSignificantly lower activityNot specified nih.govnih.gov

Prodrug and Drug Development Strategies

The isoxazole scaffold is a versatile pharmacophore present in a number of clinically used drugs, highlighting its importance in drug development researchgate.netrsc.orgmdpi.com. The diverse biological activities of isoxazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties, make them attractive candidates for the development of new therapeutic agents rsc.orgmdpi.comresearchgate.net.

Prodrug strategies are often employed to overcome unfavorable pharmacokinetic properties of active drug molecules, such as poor solubility or rapid metabolism mdpi.com. For isoxazole-based compounds, the presence of various functional groups on the isoxazole ring and its substituents provides opportunities for the synthesis of new prodrugs and drugs researchgate.net. Biologically active isoxazole derivatives are considered suitable candidates for such modifications to enhance their therapeutic potential researchgate.net. The development of isoxazole-containing compounds with improved potency and lower toxicity is an active area of research mdpi.com.

Role as Unnatural Amino Acids in Peptide Synthesis

5-Amino-3-methyl-isoxazole-4-carboxylic acid, a derivative of this compound, has been successfully utilized as a novel unnatural β-amino acid in solid-phase peptide synthesis nih.govmdpi.com. Unnatural amino acids are valuable tools in modern drug discovery, as their incorporation into peptides can lead to peptidomimetics with improved stability, potency, and pharmacokinetic properties merckmillipore.comsigmaaldrich.comnih.gov.

This particular isoxazole-based β-amino acid was effectively coupled to resin-bound peptides using both classical and ultrasonic-agitated solid-phase synthesis methods nih.gov. The successful incorporation of this unnatural amino acid opens up possibilities for creating new classes of bioactive peptides with potentially enhanced therapeutic properties nih.govmdpi.com. The resulting α/β-mixed peptides were characterized by tandem mass spectrometry, confirming the successful application of this novel building block in peptide synthesis nih.gov.

Applications of Isoxazole 4 Carbonitrile in Agrochemicals

Herbicidal Properties

Isoxazole (B147169) derivatives are prominent in the herbicide market, valued for their high efficacy and innovative mechanisms of action. acs.org Several commercial herbicides are built around the isoxazole core, demonstrating its importance in weed management. acs.org

A notable example is Isoxaflutole, a pre-emergence herbicide used for controlling broadleaf and grass weeds in crops like corn and sugarcane. nih.gov Isoxaflutole's chemical structure is (5-cyclopropyl-1,2-isoxazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone. Its mode of action is unique; within the plant and soil, the isoxazole ring opens to form a diketonitrile (DKN) derivative. nih.gov This DKN is the active compound that inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in plastoquinone and tocopherol biosynthesis. This inhibition leads to the characteristic bleaching of susceptible weeds. nih.gov

Other significant isoxazole-based herbicides include pyroxasulfone and topramezone, which are effective against a variety of weeds. acs.org Research has also focused on synthesizing new isoxazole derivatives and evaluating their herbicidal potential. For instance, a study on the herbicidal activity of 20 synthesized isoxazole derivatives against barnyard grass (Echinochloa crus-galli), a common weed in rice fields, identified promising candidates for further development. researchgate.net

Furthermore, some isoxazole derivatives function as herbicide safeners. Compounds like isoxadifen-ethyl are designed to protect crops from the potentially damaging effects of herbicides without diminishing the herbicide's effectiveness on target weeds. nih.gov These safeners often work by enhancing the crop's ability to metabolize the herbicide, for example, by increasing glutathione content and glutathione S-transferase activity. nih.gov

Table 1: Herbicidal Activity of Select Isoxazole Derivatives
Compound NameTypeTarget WeedsMode of Action
IsoxaflutoleHerbicideBroadleaf and grass weedsHPPD inhibitor (via diketonitrile derivative) nih.gov
PyroxasulfoneHerbicideVarious weedsInhibitor of very-long-chain fatty acid synthesis acs.org
TopramezoneHerbicideBroadleaf weeds and some grassesHPPD inhibitor acs.orgacs.org
5-(3-Fluoro-2-hydroxylphenyl) isoxazoleExperimental HerbicideBarnyard grass (Echinochloa crus-galli)Exhibited a weed control index (WCI) of 53.9% in studies researchgate.net
Isoxadifen-ethylHerbicide SafenerProtects crops (e.g., maize) from herbicide injuryEnhances herbicide metabolism in the crop nih.gov

Insecticidal Activity and Pesticide Development

The isoxazole scaffold, particularly in its partially saturated form as isoxazoline (B3343090), is a privileged structure in the discovery of modern insecticides. acs.orgacs.org These compounds often target the nervous systems of insects, providing a potent method of control.

A significant class of isoxazoline-based insecticides acts as competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects. nih.gov By blocking the receptor, these compounds disrupt nerve signaling, leading to paralysis and death of the target pest. Research into 4,5-substituted 3-isoxazolols, for example, has identified compounds with moderate insecticidal activity against houseflies, demonstrating their potential as lead compounds for new insecticides targeting the GABA receptor. nih.gov

The development of novel isoxazoline derivatives has yielded compounds with exceptional potency. For instance, a series of isoxazoline acylhydrazone derivatives showed highly effective insecticidal activities against the diamondback moth (Plutella xylostella), a major pest of cruciferous vegetables. One compound, E3, exhibited an LC₅₀ (lethal concentration for 50% of the population) of 0.19 mg/L, which was significantly more potent than the commercial insecticide ethiprole (LC₅₀ = 3.28 mg/L). nih.gov

Similarly, studies on 3,5-disubstituted isoxazoles have demonstrated their effectiveness against the pulse beetle (Callosobruchus chinensis), a significant pest of stored legumes. Several synthesized compounds in this class showed greater efficacy than the organophosphorous insecticide dichlorvos. researchgate.net

Table 2: Insecticidal Activity of Select Isoxazole Derivatives
Compound/ClassTarget PestActivity (LC₅₀)Reference Insecticide
Isoxazoline Acylhydrazone (Compound E3)Plutella xylostella (Diamondback moth)0.19 mg/L nih.govEthiprole (3.28 mg/L) nih.gov
3,5-disubstituted isoxazole (Compound 1a)Callosobruchus chinensis (Pulse beetle)36 mg/L researchgate.netDichlorvos (155 mg/L) researchgate.net
4-(3-Biphenylyl)-5-carbamoyl-3-isoxazololHouseflyLD₅₀ of 5.6 nmol/fly nih.govN/A

Fungicidal Activity

Isoxazole derivatives have also been extensively investigated for their fungicidal properties, offering potential solutions for controlling a wide range of plant pathogenic fungi. redalyc.orgurfu.ru The structural versatility of the isoxazole ring allows for the synthesis of compounds that can inhibit fungal growth through various mechanisms. redalyc.org

Research has shown that isoxazole carboxamides are a particularly promising class of fungicides. redalyc.org Studies evaluating these compounds against common plant pathogens such as Alternaria alternata, Botrytis cinerea, Fusarium culmorum, and Rhizoctonia solani have reported significant fungicidal activity. redalyc.org The effectiveness of these compounds often depends on the specific chemical groups attached to the isoxazole core.

For example, a study on pyrazole (B372694) carboxamide and isoxazolol pyrazole carboxylate derivatives found that one compound, 7ai, exhibited strong antifungal activity against R. solani, with an EC₅₀ (effective concentration to inhibit 50% of growth) value of 0.37 µg/mL. nih.gov This was more potent than the commercial fungicide carbendazol (EC₅₀ of 1.00 µg/mL) against the same pathogen. nih.gov

Other research has demonstrated that isoxazole derivatives can be more effective against certain fungi than others. In one study, synthesized isoxazole compounds displayed higher antifungal activity towards Aspergillus niger compared to Penicillium chrysogenum. urfu.ru This selectivity highlights the potential for developing targeted antifungal agents for specific agricultural applications.

Table 3: Fungicidal Activity of Select Isoxazole Derivatives
Compound/ClassTarget FungiActivity (EC₅₀)Reference Fungicide
Isoxazolol Pyrazole Carboxylate (7ai)Rhizoctonia solani0.37 µg/mL nih.govCarbendazol (1.00 µg/mL) nih.gov
Isoxazolol Pyrazole Carboxylate (7ai)Alternaria porri2.24 µg/mL nih.govN/A
Isoxazolol Pyrazole Carboxylate (7ai)Marssonina coronaria3.21 µg/mL nih.govN/A
N-(2-oxo-2-((4-phenyloxazol-2-yl)amino)ethyl)-3-phenyl-5-(p-tolyl)isoxazole-4-carboxamide (7a)Aspergillus niger, Penicillium chrysogenumDisplayed greater activity than isoxazoline precursors urfu.ruN/A

Applications in Materials Science

Use as Dyes

The conjugated system and the inherent asymmetry of the isoxazole (B147169) ring make it a valuable component in the design of chromophores and fluorophores. Isoxazole derivatives, including those conceptually related to isoxazole-4-carbonitrile, have been successfully utilized in the synthesis of both azo dyes and fluorescent dyes, demonstrating their potential in coloration and advanced optical applications.

Azo dyes, characterized by the presence of one or more azo (–N=N–) groups, represent the largest class of synthetic colorants. nih.gov The incorporation of heterocyclic moieties like isoxazole into the dye structure can enhance properties such as tinctorial strength, thermal stability, and color fastness. rsc.org Research has been directed towards the synthesis of polyfunctional isoxazole azo dyes, investigating their dyeing performance on various fibers. emerald.comemerald.com The general synthesis of these dyes involves the diazotization of a primary aromatic or heterocyclic amine, followed by a coupling reaction with an electron-rich component, which can be an isoxazole derivative. nih.govrsc.org The specific shade and properties of the resulting dye are determined by the electronic nature of the substituents on the aromatic and heterocyclic rings.

Beyond traditional colorants, isoxazole derivatives are integral to the development of functional fluorescent dyes. These materials find applications in fields ranging from biological imaging to optoelectronics. The photophysical properties of these dyes are governed by their molecular structure, particularly the arrangement of electron-donating (D) and electron-accepting (A) groups, which facilitate intramolecular charge transfer (ICT) upon photoexcitation. nih.govlew.ro Pyrrolyl-isoxazole derivatives, for instance, have been studied for their photophysical properties, exhibiting large molar absorption coefficients and significant bathochromic (red) shifts in their fluorescence emission in polar solvents. lew.ro This solvatochromism makes them sensitive probes for their local environment. The key photophysical properties of such dyes are summarized in the table below.

Table 1: Photophysical Properties of an Exemplary Pyrrolyl-Isoxazole Derivative

Property Value / Observation Reference
Molar Absorption Coefficient (ε) ~10⁴ M⁻¹cm⁻¹ (indicating a strong π→π* transition) lew.ro
Absorption Maximum (λ_abs) 358 nm (in cyclohexane) to 368 nm (in DMSO) lew.ro
Emission Maximum (λ_em) 460 nm to 480 nm (depending on solvent polarity) lew.ro
Stokes Shift ~6400 cm⁻¹ (in dioxane), lower than some D-A type dyes lew.ro
Solvatochromism Bathochromic shift observed in both absorption and emission spectra with increasing solvent polarity lew.ro

Applications in Electrical Insulating Oils and High-Temperature Lubricants

The use of isoxazole derivatives has been reported in the formulation of specialty fluids for demanding industrial applications, specifically as components in electrical insulating oils and high-temperature lubricants. researchgate.net

Electrical insulating oils, often used in transformers and capacitors, must exhibit high dielectric strength, excellent thermal stability, and resistance to oxidation to prevent equipment failure. mdpi.comgoogle.com Similarly, high-temperature lubricants are required to maintain their chemical integrity and lubricating properties under extreme thermal stress, preventing wear and degradation of mechanical components.

While the literature mentions isoxazoline (B3343090) derivatives, a related class of compounds, for these applications, detailed research findings and performance data specifically for this compound or other isoxazole additives in these fluids are not widely available in public domain literature. researchgate.net The potential role of isoxazole compounds in this context would likely be as additives that enhance specific properties of the base oil, such as thermal and oxidative stability, owing to the stable heterocyclic ring structure. The table below outlines the general properties desired in additives for such applications.

Table 2: Desired Properties of Additives for Insulating Oils and High-Temperature Lubricants

Property Desired Characteristic for Additive Rationale
Thermal Stability High decomposition temperature Prevents breakdown of the additive and formation of harmful byproducts under high operating temperatures.
Oxidative Stability Resistance to reaction with oxygen Inhibits the degradation of the base oil, preventing sludge formation and changes in viscosity.
Dielectric Properties High dielectric strength, low power factor For insulating oils, ensures the additive does not compromise the fluid's ability to prevent electrical discharge.
Solubility Good solubility in the base oil (mineral or synthetic) Ensures a homogeneous mixture and prevents the additive from precipitating out of the solution.
Corrosion Inhibition Non-corrosive to metals (e.g., copper) Prevents degradation of internal equipment components that are in contact with the fluid.

Polyisoxazoles as Semiconductors

The field of organic electronics leverages conjugated organic polymers as the active materials in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. researchgate.netweiyougroup.org Conjugated polymers possess a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons, enabling them to conduct charge. youtube.comchempedia.info

Polyisoxazoles, which are polymers incorporating the isoxazole ring into their main chain, have been synthesized and investigated for their potential as organic semiconductor materials. rsc.org The synthesis can be achieved through methods such as the thermal or base-mediated nitrile-N-oxide cycloaddition to alkynes. rsc.org The properties of the resulting polymers, such as their glass transition temperature (T_g) and molecular weight, can be tuned by modifying the monomer structures and polymerization conditions. rsc.org

The goal of incorporating heterocycles like isoxazole into conjugated polymer backbones is to modulate the electronic properties of the material, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com Fine-tuning these energy levels is crucial for designing efficient organic electronic devices. Research in this area has explored the synthesis of isoxazole-based liquid crystals as precursors to more ordered, and potentially more efficient, semiconductor materials. researchgate.net

Table 3: Properties of Synthesized Polyisoxazoles

Property Range of Values / Observations Significance Reference
Synthesis Method Nitrile-N-oxide cycloaddition A key reaction for forming the isoxazole ring within the polymer backbone. rsc.org
Bio-based Content Up to 44% reported in some syntheses Demonstrates potential for creating more sustainable electronic materials. rsc.org
Glass Transition Temperature (T_g) -1.1 °C to 62.0 °C Indicates the temperature at which the polymer transitions from a rigid to a more flexible state; important for film formation and device stability. rsc.org
Molecular Structure Linear, cyclic, branched, or furoxan-incorporated materials observed The final polymer structure can be complex and depends heavily on reaction conditions. rsc.org
Potential Applications Organic Light Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) These are target applications for novel organic semiconductor materials. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methodologies is crucial for the exploration of chemical space. For isoxazole-4-carbonitrile derivatives, future efforts will likely focus on green chemistry principles and the generation of diverse molecular libraries.

One promising avenue is the refinement of multicomponent reactions (MCRs). A notable green synthesis approach for 5-amino-isoxazole-4-carbonitriles involves a multicomponent reaction between an aldehyde, malononitrile (B47326), and hydroxylamine (B1172632) hydrochloride using a deep eutectic solvent like K2CO3/glycerol (B35011) as a catalytic medium. d-nb.infonih.govresearchgate.net This method is advantageous due to its mild reaction conditions, good product yields, and short reaction times. nih.gov Future work could explore a broader range of aldehydes and active methylene (B1212753) compounds to expand the diversity of accessible derivatives. The development of novel, reusable catalysts for these MCRs will also be a key area of investigation. d-nb.info

Another established and versatile method for isoxazole (B147169) synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. This strategy has been successfully employed for the synthesis of 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles. Future research could focus on developing asymmetric versions of this reaction to access chiral, enantioenriched isoxazole-4-carbonitriles, which could exhibit unique biological activities. Furthermore, exploring novel sources for the in situ generation of nitrile oxides under milder conditions will enhance the efficiency and substrate scope of this reaction.

The table below summarizes some synthetic approaches for this compound derivatives.

Derivative Type Synthetic Method Key Reactants Advantages
5-Amino-isoxazole-4-carbonitrilesMulticomponent ReactionAldehyde, Malononitrile, Hydroxylamine HydrochlorideEnvironmentally friendly, Economical, Rapid, Mild conditions nih.gov
3,5-Diaryl-isoxazole-4-carbonitriles1,3-Dipolar CycloadditionAromatic Aldoximes, Substituted PropiolonitrileGood yields for specific derivatives

Advanced Mechanistic Studies of Biological Activities

While various biological activities of this compound derivatives have been reported, a deeper understanding of their mechanisms of action is required for rational drug design.

For instance, certain 5-amino-isoxazole-4-carbonitrile derivatives have demonstrated significant antioxidant activity by scavenging free radicals like DPPH. nih.govresearchgate.net Advanced mechanistic studies could employ techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational methods to elucidate the precise mechanism, whether it be through hydrogen atom transfer (HAT), single electron transfer (SET), or other pathways. Understanding the structure-activity relationships (SAR) that govern the antioxidant potential will be crucial. For example, the electronic properties of the substituents on the aryl ring can significantly influence the radical scavenging ability.

Future research should also focus on identifying the specific molecular targets for other observed biological activities, such as antimicrobial and anticancer effects. This will involve a combination of biochemical assays, proteomics, and genomics to pinpoint the proteins or pathways that these compounds modulate.

Rational Design and Synthesis of New this compound Derivatives

The rational design of new derivatives with enhanced potency and selectivity is a cornerstone of modern drug discovery. The this compound core provides a versatile scaffold for modification.

In the context of antimicrobial agents, for example, new derivatives can be designed to target specific bacterial enzymes or processes. By analyzing the structure of known antimicrobial derivatives, pharmacophore models can be generated to guide the synthesis of new compounds with improved activity. The introduction of various substituents on the phenyl rings of the isoxazole scaffold has been shown to modulate antimicrobial efficacy. For example, the presence of electron-donating groups like methoxy (B1213986) can enhance lipophilicity and metabolic stability, potentially boosting biological activity. researchgate.net

Furthermore, the synthesis of hybrid molecules, where the this compound moiety is combined with other pharmacophores, is a promising strategy. This approach can lead to compounds with dual modes of action or improved pharmacokinetic properties.

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational and experimental methods is accelerating the pace of drug discovery. For this compound research, this integration will be vital for success.

In silico techniques such as molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of this compound derivatives to their biological targets. mdpi.comnih.govresearchgate.net These computational studies can help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. For example, docking studies have been used to investigate the binding of isoxazole derivatives to the active sites of bacterial proteins. nih.gov MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, offering a more realistic model of the biological system. mdpi.comnih.gov

Furthermore, the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties using computational models is essential for the early identification of drug candidates with favorable pharmacokinetic profiles. These in silico predictions, when combined with in vitro and in vivo experimental validation, create a powerful workflow for the development of new drugs. bioorganica.com.ua

The following table highlights the integration of these approaches.

Computational Method Application in this compound Research Experimental Validation
Molecular DockingPredicting binding affinity and interactions with target proteins. mdpi.comresearchgate.netEnzyme inhibition assays, binding assays.
Molecular Dynamics (MD) SimulationsStudying the stability and dynamics of ligand-protein complexes. mdpi.comnih.govX-ray crystallography, NMR spectroscopy.
ADMET PredictionForecasting pharmacokinetic and toxicity profiles.In vitro cell-based assays, in vivo animal studies.

Addressing Challenges in Antimicrobial Resistance

The emergence of multidrug-resistant (MDR) pathogens is a global health crisis, necessitating the discovery of novel antimicrobial agents. ijrrjournal.com this compound derivatives have shown promise in this area, with some compounds exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov

Future research should focus on:

Screening against a wider range of resistant strains: Testing new derivatives against clinical isolates of MDR bacteria is crucial to identify compounds with the potential to overcome existing resistance mechanisms.

Investigating mechanisms of action: Understanding how these compounds kill bacteria or inhibit their growth is key to predicting and overcoming potential resistance development.

Combination therapies: Exploring the synergistic effects of this compound derivatives with existing antibiotics could provide a strategy to resensitize resistant bacteria.

For example, studies have shown that certain 5-amino-isoxazole-4-carbonitriles are effective against a variety of pathogenic bacteria and fungi. nih.gov Identifying the specific cellular targets of these compounds could pave the way for the development of new drugs that are less susceptible to existing resistance mechanisms.

Expanding Applications in Emerging Fields

Beyond their traditional use in medicine, isoxazole derivatives are finding applications in other scientific and technological domains.

In the field of agrochemicals , isoxazole-containing compounds have been developed as herbicides, fungicides, and insecticides. The isoxazole ring is a key component in several commercial agrochemicals. Future research on this compound derivatives could lead to the development of new crop protection agents with novel modes of action, helping to manage resistance in agricultural pests and pathogens.

In materials science , the unique electronic and structural properties of the isoxazole ring make it an interesting building block for the synthesis of novel organic materials. researchgate.net Research in this area could explore the use of this compound derivatives in the development of organic light-emitting diodes (OLEDs), sensors, or other advanced materials. The ability to tune the electronic properties of the molecule through substitution on the isoxazole and attached rings is a significant advantage in this context.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for Isoxazole-4-carbonitrile?

  • Methodological Answer : Prioritize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) based on the compound’s sensitivity to hydrolysis and steric effects. Use spectroscopic techniques (e.g., 1^1H NMR, 13^{13}C NMR, and IR) to confirm the nitrile group’s integrity and monitor byproduct formation. For example, track intermediates via LC-MS to optimize reaction time and yield .
  • Theoretical Framework : Align synthesis pathways with established heterocyclic chemistry principles, such as cycloaddition or nucleophilic substitution mechanisms, to ensure reproducibility .

Q. How can solubility and stability challenges of this compound be addressed during experimental workflows?

  • Methodological Answer : Conduct pre-experimental solubility profiling in solvents like DMSO, ethanol, or acetonitrile under controlled humidity to avoid degradation. Use thermogravimetric analysis (TGA) to assess thermal stability and determine safe storage conditions (e.g., inert atmosphere, low temperature) .
  • Data Analysis : Compare experimental solubility data with computational predictions (e.g., COSMO-RS models) to refine solvent selection .

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Combine 1^1H/13^{13}C NMR to confirm regioselectivity in substitution reactions. Use X-ray crystallography for unambiguous structural elucidation, especially when distinguishing between isomeric products. IR spectroscopy is critical for verifying the nitrile (C≡N) stretching band (~2200 cm1^{-1}) and monitoring functional group transformations .

Advanced Research Questions

Q. How can contradictory data in reaction yield optimization be resolved?

  • Methodological Answer : Apply factorial design to isolate variables (e.g., catalyst loading, temperature) and identify interactions affecting yield. Use ANOVA to statistically validate significant factors. For instance, a 2k^k factorial design can reveal whether temperature-catalyst interactions explain yield discrepancies .
  • Case Study : If a reported synthesis yields 60% vs. 85% in conflicting studies, replicate experiments under controlled humidity/purity conditions and use HPLC to quantify side products .

Q. What strategies are effective for studying the electronic effects of substituents on this compound’s reactivity?

  • Methodological Answer : Employ DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Validate computational results with Hammett plots using para-substituted derivatives to correlate σ values with reaction rates .
  • Experimental Validation : Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO2_2, -OCH3_3) and compare kinetic data from UV-Vis or stopped-flow experiments .

Q. How can mechanistic ambiguities in this compound’s cycloaddition reactions be clarified?

  • Methodological Answer : Use isotopic labeling (e.g., 15^{15}N or 13^{13}C) to track atom movement during reactions. Perform in-situ FTIR or Raman spectroscopy to detect transient intermediates. For example, monitor nitrile group participation in [3+2] cycloadditions with azides .
  • Theoretical Integration : Compare experimental activation energies with transition state simulations (e.g., NEB calculations) to validate proposed mechanisms .

Data Presentation and Reproducibility

Q. What are best practices for documenting and sharing this compound research data?

  • Methodological Answer : Publish raw spectral data (e.g., NMR FID files, crystallographic CIFs) in supplementary materials. Use platforms like Zenodo or Figshare for open access. Include detailed synthetic protocols (e.g., syringe techniques for moisture-sensitive steps) and error margins for reproducibility .
  • Statistical Rigor : Report confidence intervals for kinetic measurements and use Grubbs’ test to identify outliers in triplicate experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.